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  • Product: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
  • CAS: 946782-98-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of the key physicochemical properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetami...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the key physicochemical properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. In drug discovery and development, a thorough understanding of a compound's intrinsic properties, such as its acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, is fundamental. These parameters profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior, including its absorption, distribution, metabolism, and excretion (ADME).[1][2][3][4] This document details the identity of the target compound, summarizes its predicted physicochemical characteristics, elucidates the critical role these properties play in medicinal chemistry, and provides standardized, field-proven protocols for their experimental determination.

Compound Identification

  • IUPAC Name: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

  • CAS Number: While a specific CAS number for this exact structure was not found, it is structurally related to other aminophenyl acetamides. For instance, a related compound, N-(3-amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide, has the CAS number 39942-50-2.[5][6][7]

  • Molecular Formula: C₁₃H₂₀N₄O

  • Molecular Weight: 248.33 g/mol

  • Chemical Structure: Chemical structure of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Core Physicochemical Properties: A Predictive Overview

The structure contains three key functional groups that dictate its physicochemical behavior:

  • An aromatic primary amine (-NH₂)

  • A tertiary aliphatic amine (-N(CH₃)₂)

  • An amide linkage (-CONH-)

These groups influence the molecule's ability to accept or donate protons (pKa), its affinity for lipid versus aqueous environments (logP), and its ability to form hydrogen bonds, which impacts solubility.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Range Significance in Drug Development
pKa (Basic) 8.5 - 9.5 (tertiary amine) Governs ionization state at physiological pH (~7.4), impacting solubility, membrane permeability, and receptor binding.[1][3][11]
3.5 - 4.5 (aromatic amine)
logP 1.5 - 2.5 Measures lipophilicity. This range suggests a balance between aqueous solubility and lipid membrane permeability, which is often favorable for oral absorption.[12][13][14]
Aqueous Solubility Moderately Soluble Influences dissolution rate in the gastrointestinal tract and suitability for formulation. Solubility is pH-dependent due to the basic centers.[2]

| Polar Surface Area | ~60-70 Ų | Affects membrane permeability and blood-brain barrier penetration. |

Significance of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target site is a complex process governed by its physicochemical properties. Understanding these parameters allows medicinal chemists to predict and optimize a compound's ADME profile.[1][3][4]

  • Acid Dissociation Constant (pKa): The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[11] Since most drugs are weak acids or bases, their ionization state varies throughout the body's different pH environments (e.g., stomach pH 1-3, intestine pH 5-7, blood pH 7.4).[1][3] The ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus better able to cross cell membranes.[11] Therefore, pKa is a critical determinant of oral absorption, distribution, and target engagement.[2][11]

  • Lipophilicity (logP): The partition coefficient (P) is the ratio of a compound's concentration in a lipid phase (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[15][16] LogP, its logarithmic form, is a key measure of lipophilicity.[13] This property heavily influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution.[12][14] An optimal logP value (often between 0 and 3 for oral drugs) is sought to balance membrane permeability with aqueous solubility.[12]

  • Aqueous Solubility: For a drug to be absorbed, it must first dissolve. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[17][18] Thermodynamic solubility represents the true equilibrium solubility and is a crucial parameter for lead optimization and formulation development.[19][20]

The interplay between these properties and their impact on ADME is visualized below.

ADME_Pathway Properties Physicochemical Properties (pKa, LogP, Solubility) Absorption Absorption (e.g., Gut) Properties->Absorption Permeability Dissolution Distribution Distribution (Bloodstream, Tissues) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (e.g., Liver) Distribution->Metabolism Excretion Excretion (e.g., Kidney) Distribution->Excretion Target Target Site (Efficacy) Distribution->Target Reaches Target Metabolism->Excretion Metabolites

Caption: Relationship between physicochemical properties and ADME.

Experimental Determination Protocols

To move from prediction to empirical data, rigorous experimental validation is essential. The following sections describe standard, self-validating protocols for determining the core physicochemical properties.

Determination of pKa by Potentiometric Titration

This method is considered a gold standard for pKa determination due to its precision and accuracy.[21] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[22][23][24] The pKa is identified as the pH at the half-equivalence point on the resulting titration curve.[22]

pKa_Workflow Start Start: Calibrate pH Meter Prepare Prepare Analyte Solution (~1 mM in water/co-solvent) Start->Prepare Purge Purge with N2 Gas (Removes dissolved CO2) Prepare->Purge Titrate Titrate with Standardized HCl (e.g., 0.1 M) Purge->Titrate Record Record pH vs. Titrant Volume Titrate->Record Stepwise addition Plot Plot Titration Curve (pH vs. Volume) Record->Plot Analyze Identify Inflection Point(s) (1st Derivative) Plot->Analyze Determine Determine pKa (pH at half-equivalence point) Analyze->Determine End End: Report pKa Value(s) Determine->End

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • System Preparation: Calibrate the potentiometer using standard pH 4, 7, and 10 buffers.[22] Prepare standardized 0.1 M HCl and 0.1 M NaOH titrants.

  • Analyte Preparation: Accurately weigh and dissolve the compound in high-purity water (or a water/co-solvent mixture for poorly soluble compounds) to a concentration of approximately 1 mM.[24] Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[22]

  • Inert Atmosphere: Purge the analyte solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement, especially when titrating bases.[22][24]

  • Titration: Place the solution in a temperature-controlled vessel (~25 °C) with gentle stirring. Immerse the calibrated pH electrode. Add the titrant (0.1 M HCl for a basic compound) in small, precise increments, allowing the pH reading to stabilize after each addition.[24]

  • Data Acquisition: Record the pH value and the corresponding volume of titrant added. Continue well past the equivalence point(s).

  • Data Analysis: Plot pH versus titrant volume. The pKa corresponds to the pH value at the midpoint of the buffer region (the flattest part of the curve before the steep inflection).[22] More accurately, calculate the first derivative of the curve (ΔpH/ΔV) to precisely locate the equivalence point (the peak of the derivative). The pKa is the pH at exactly half of this equivalence volume.

Determination of logP by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable method for determining the n-octanol/water partition coefficient.[16][23] It involves directly measuring the concentration of the analyte in both phases after they have reached equilibrium.[25][26]

Step-by-Step Protocol:

  • Solvent Preparation: Use high-purity n-octanol and water. Mutually pre-saturate the solvents by shaking them together for 24 hours, then allowing them to separate. This prevents volume changes during the experiment.[27]

  • Analyte Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble. The final concentration should not exceed 0.01 M.[25]

  • Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine measured volumes of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution. Prepare several replicates with different phase volume ratios (e.g., 1:1, 2:1, 1:2 octanol:water).

  • Equilibration: Shake the vessels at a constant temperature (e.g., 25 °C) until equilibrium is reached. The time required depends on the compound but is typically several hours.

  • Phase Separation: Centrifuge the vessels at high speed to ensure complete separation of the two phases and to remove any micro-emulsions, which are a common source of error.[26][28]

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable, validated analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation:

    • The partition coefficient, P, is calculated as: P = [Concentration]octanol / [Concentration]water

    • The final value is reported as logP (the base-10 logarithm of P).

    • The results from the different phase ratios should agree within ± 0.3 log units.[26]

Determination of Thermodynamic Aqueous Solubility

This assay measures the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature and pH.[20] It is a more accurate representation of a compound's intrinsic solubility than kinetic methods.[17][18]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound (to ensure saturation) to a series of vials containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).[20] Using the solid form is critical for thermodynamic measurements.[17][20]

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.[17][18]

  • Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Prepare a dilution series of the clear filtrate. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard curve prepared with a known concentration of the compound.[19]

  • Reporting: The solubility is reported in units of µg/mL or µM. It is crucial to also report the pH and temperature at which the measurement was performed.

Conclusion

The physicochemical properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, particularly its pKa, logP, and aqueous solubility, are cornerstone parameters for assessing its potential as a drug candidate. While computational tools provide valuable initial estimates, the experimental protocols outlined in this guide represent the industry-standard methodologies required to generate the robust, empirical data needed to make informed decisions in the drug discovery and development pipeline. A thorough characterization of these properties is not merely a data-gathering exercise; it is a fundamental component of designing safer, more effective medicines.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Pion. (2023). What is pKa and how is it used in drug development? Available from: [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Available from: [Link]

  • Propersea. Propersea - Property Prediction. Chemical Computing Group. Available from: [Link]

  • Neurelis, Inc. (2025). What Is Log P and How Does It Predict Chemical Behavior? Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Manallack, D. T., et al. (2013). The Significance of Acid/Base Properties in Drug Discovery. Chemical Society Reviews, 42(2), 485-496. Available from: [Link]

  • Pion. (2024). Introduction to log P and log D in drug development. Available from: [Link]

  • NextSDS. N-(3-Aminophenyl)-2-(dimethylamino)acetamide — Chemical Substance Information. Available from: [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews, 36(8), 1345-1358. Available from: [Link]

  • Al-Ishaq, R. K., et al. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(3), 443-464. Available from: [Link]

  • Durrant Lab. logP - MolModa Documentation. Available from: [Link]

  • De Biasi, V., & Grieve, S. (2012). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 57, 1-11. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Inxight Drugs. N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE. Available from: [Link]

  • Domainex. Thermodynamic Solubility Assay. Available from: [Link]

  • Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: [Link]

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

  • Phytosafe. OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Available from: [Link]

  • Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters, 25(7), 1490-1494. Available from: [Link]

  • Evotec. Thermodynamic Solubility Assay. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • PubChem. N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide. National Center for Biotechnology Information. Available from: [Link]

  • ChemMine Tools. ChemMine Web Tools. University of California, Riverside. Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • Code of Federal Regulations. 40 CFR § 799.6755 - TSCA partition coefficient (n-octanol/water), shake flask method. Available from: [Link]

  • NIST. Acetamide, N-(3-methylphenyl)-. NIST Chemistry WebBook. Available from: [Link]

  • Molecular Knowledge Systems. Physical Property Estimation: Online Demonstration. Available from: [Link]

  • Organic Chemistry Portal. Molecular Properties Prediction - Osiris Property Explorer. Available from: [Link]

  • PSEforSPEED. Chemical Properties on Demand. Available from: [Link]

  • PubChem. m-Aminoacetanilide. National Center for Biotechnology Information. Available from: [Link]

  • NextSDS. N-(3-amino-2-methylphenyl)acetamide — Chemical Substance Information. Available from: [Link]

  • EPA. Acetamide, N-(3-amino-4-methylphenyl)- Properties. U.S. Environmental Protection Agency. Available from: [Link]

Sources

Exploratory

Molecular Pharmacology and Structural Biology of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide: A Dual-Action Pharmacophore

Executive Summary N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5), hereafter referred to as N-3A2M-DMA , is a highly privileged, bifunctional molecular scaffold utilized extensively in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5), hereafter referred to as N-3A2M-DMA , is a highly privileged, bifunctional molecular scaffold utilized extensively in modern medicinal chemistry. Structurally related to the class Ib antiarrhythmic and local anesthetic lidocaine, N-3A2M-DMA possesses a unique 3-amino substitution that transforms it from a terminal therapeutic agent into a versatile building block.

This technical guide elucidates the compound's dual mechanisms of action: its intrinsic activity as a voltage-gated sodium channel (Nav) modulator [1], and its critical role as a solvent-exposed, hinge-binding linker in the design of targeted, ATP-competitive kinase inhibitors [2].

Structural Determinants & Physicochemical Profile

The pharmacological utility of N-3A2M-DMA is dictated by three highly optimized structural motifs, each serving a specific mechanistic purpose:

  • The Ortho-Methyl Group (C2): This group provides critical steric bulk that restricts the rotation of the amide bond, forcing the aromatic ring out of the amide plane. This dihedral angle restriction minimizes entropic penalties upon target binding and sterically shields the amide bond from rapid enzymatic hydrolysis by amidases, thereby increasing the in vivo half-life.

  • The 2-(Dimethylamino)acetamide Tail: Acting as a basic center (pKa ~8.5), the tertiary amine is predominantly protonated at physiological pH (7.4). This allows it to form critical salt bridges within the Nav channel inner pore, or extend into the solvent channel of kinase ATP-binding pockets to dramatically improve aqueous solubility and target residence time.

  • The 3-Amino Group (Aniline): An electron-donating group that serves as a primary synthetic attachment point (e.g., for coupling to pyrimidine or quinazoline cores in kinase inhibitors) or as an auxiliary hydrogen-bond donor in its free state.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties that govern the pharmacokinetics and ADME profile of the N-3A2M-DMA scaffold.

PropertyValuePharmacological Implication
Molecular Weight 207.27 g/mol Highly efficient fragment (Rule of 3 compliant) for building larger drug molecules.
Molecular Formula C₁₁H₁₇N₃OOptimal carbon-to-heteroatom ratio for membrane permeability.
LogP (Predicted) ~1.2Ideal lipophilicity for crossing the neuronal lipid bilayer before re-protonation.
pKa (Tertiary Amine) ~8.5Ensures ~90% protonation at pH 7.4, critical for Nav channel pore binding.
pKa (Aniline Amine) ~4.5Remains unprotonated at physiological pH, allowing for nucleophilic coupling.
H-Bond Donors / Acceptors 2 / 2Balances aqueous solubility with the ability to form specific target interactions.
Topological Polar Surface Area 55.3 ŲExcellent passive membrane permeability and blood-brain barrier (BBB) penetration.

Mechanism of Action 1: Voltage-Gated Sodium Channel (Nav) Modulation

As an amino-amide, the un-derivatized N-3A2M-DMA inherently acts on voltage-gated sodium channels (Nav1.1–Nav1.9) via the Modulated Receptor Hypothesis [3].

The mechanism relies on use-dependent and state-dependent blockade. The unprotonated (lipophilic) free base crosses the neuronal lipid bilayer. Once inside the relatively acidic axoplasm, it re-protonates. During the action potential, the Nav channel opens, exposing the local anesthetic (LA) receptor site located in the S6 segment of domain IV (specifically interacting with conserved aromatic residues like Phe1764 and Tyr1771). The protonated dimethylamino group enters the inner pore and binds to this site, physically occluding sodium influx and stabilizing the channel in its inactivated state.

NavBlock Resting Resting State (Closed) Open Open State (Activated) Resting->Open Depolarization Inactivated Inactivated State (Fast Block) Open->Inactivated Milliseconds Bound N-3A2M-DMA Bound (Use-Dependent Block) Open->Bound Hydrophilic Pathway (Protonated Amine) Inactivated->Resting Repolarization Inactivated->Bound High Affinity Binding Bound->Resting Slow Recovery

Caption: State-dependent block of Nav channels by the protonated amino-amide pharmacophore.

Mechanism of Action 2: Kinase Inhibitor Scaffold (Solvent-Exposed Tail)

In targeted oncology, N-3A2M-DMA is utilized as a foundational fragment to construct ATP-competitive kinase inhibitors [4].

When the 3-amino group is covalently coupled to a heterocyclic core (e.g., a pyrimidine), the resulting 2-methylphenyl ring packs tightly against the kinase "gatekeeper" residue. The ortho-methyl group forces a non-planar conformation that perfectly mimics the trajectory of the adenine ring of ATP. Concurrently, the 2-(dimethylamino)acetamide moiety is directed outward toward the solvent-exposed region of the ATP-binding cleft. This interaction with the solvent channel dramatically improves the ADME profile (increasing aqueous solubility) and interacts with the ribose-binding pocket, slowing the dissociation rate ( koff​ ) and increasing the drug's residence time ( τ ) on the target.

Self-Validating Experimental Protocols

To rigorously evaluate the dual-action mechanisms of N-3A2M-DMA and its derivatives, the following self-validating workflows must be employed.

Workflow Synthesis 1. Fragment Synthesis & Purification (>99% HPLC) SPR 2. Surface Plasmon Resonance (Kinase Binding Kinetics) Synthesis->SPR Electrophys 3. Whole-Cell Patch Clamp (Nav1.7 / Nav1.5 Currents) Synthesis->Electrophys DataAnalysis 4. Multi-Parameter Optimization (IC50, Kd, Residence Time) SPR->DataAnalysis KD & Koff Electrophys->DataAnalysis IC50 & State-Dependence

Caption: Self-validating workflow for evaluating binding kinetics and electrophysiological modulation.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav Modulation)

Causality: Whole-cell configuration is required to precisely control intracellular pH and apply specific voltage-step protocols, allowing the isolation of state-dependent block mechanisms from baseline current run-down.

  • Cell Preparation: Culture HEK293 cells stably expressing the target Nav channel (e.g., Nav1.7) and the β 1 auxiliary subunit. Plate on glass coverslips 24 hours prior to recording.

  • Solution Formulation:

    • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.3 with NaOH).

    • Intracellular Solution: 130 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3 with CsOH). Note: CsF is used to block outward potassium currents.

  • Recording Setup: Establish a gigaseal (>1 G Ω ) using borosilicate glass pipettes (2–4 M Ω resistance). Rupture the patch to achieve whole-cell configuration. Compensate series resistance by at least 80%.

  • Voltage Protocol (Use-Dependent Block): Hold cells at a resting potential of -120 mV. Apply a train of depolarizing pulses to 0 mV (20 ms duration) at a frequency of 10 Hz.

  • Perfusion & Validation: Perfuse N-3A2M-DMA (1 µM to 100 µM) using a rapid gravity-driven system. Use Lidocaine (100 µM) as a positive control to validate the assay's sensitivity to amino-amides.

  • Data Extraction: Calculate the IC50​ by plotting the normalized peak current of the 1st pulse (tonic block) versus the 30th pulse (use-dependent block) against the log concentration of the compound.

Protocol B: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics

Causality: SPR is utilized because it measures kon​ and koff​ in real-time without the need for bulky fluorescent tags that could sterically hinder the binding mode of the small N-3A2M-DMA fragment.

  • Sensor Chip Functionalization: Dock the target kinase (e.g., EGFR or BTK) onto a CM5 sensor chip via standard amine coupling. Activate the dextran matrix with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. Inject the kinase (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~2000 RU. Block remaining active sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold dilution series of the N-3A2M-DMA derivative (range: 0.1 nM to 10 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO, pH 7.4).

  • Kinetic Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 50 µL/min. Allow 60 seconds for association and 180 seconds for dissociation.

  • Self-Validation Step: Inject a known reference inhibitor (e.g., Gefitinib for EGFR) at the beginning and end of the run to verify that the kinase remains active and the surface binding capacity has not degraded.

  • Data Fitting: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections). Fit the data using a 1:1 Langmuir binding model to extract the association rate constant ( kon​ ), dissociation rate constant ( koff​ ), and equilibrium dissociation constant ( KD​=koff​/kon​ ).

References

  • Catterall, W. A. (2012). Voltage-gated sodium channels at 60: structure, function and pathophysiology. The Journal of Physiology, 590(11), 2577–2589.[Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439.[Link]

  • Fozzard, H. A., et al. (2005). Mechanism of Local Anesthetic Drug Action on Voltage-Gated Sodium Channels. Current Pharmaceutical Design, 11(21), 2671-2686. [Link]

  • McCormack, K., et al. (2013). Identification of a Potent, State-Dependent Inhibitor of Nav1.7 with Oral Efficacy in the Formalin Model of Persistent Pain. ACS Medicinal Chemistry Letters, 4(11), 1045–1049.[Link]

Foundational

Unlocking the Pharmacological Potential of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

An In-Depth Technical Whitepaper on Structural Pharmacophores and Predictive Biological Activity Executive Summary N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5) is a highly versatile small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Structural Pharmacophores and Predictive Biological Activity

Executive Summary

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5) is a highly versatile small molecule characterized by a unique fusion of an aniline-derived core and an ionizable tertiary amine side chain. While structurally adjacent to classic Class Ib antiarrhythmics and amide-type local anesthetics (e.g., Lidocaine, Tocainide), the presence of the 3-amino group on the phenyl ring introduces a novel vector for hydrogen bonding and target engagement.

This technical guide provides an authoritative framework for researchers and drug development professionals to evaluate the potential biological activities of this compound. We deconstruct its structural pharmacophores, propose its primary mechanism of action as a Voltage-Gated Sodium Channel (VGSC / Na_v) modulator, and provide self-validating experimental protocols to empirically determine its pharmacokinetic and pharmacodynamic profiles.

Structural Deconstruction and Predictive Pharmacology

To understand the biological potential of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, we must analyze the causality behind its specific structural motifs:

  • The 2-(Dimethylamino)acetamide Moiety: This is the canonical pharmacophore responsible for the rapid onset of amide-type local anesthetics. The tertiary amine has a predicted pKa of ~8.0, meaning it exists in an equilibrium of unprotonated (lipophilic) and protonated (hydrophilic) states at physiological pH (7.4). The unprotonated form rapidly crosses the neural lipid bilayer, while the protonated form binds to the intracellular vestibule of the sodium channel[1].

  • The 2-Methyl Substitution: Steric hindrance is a critical design element in drug stability. The methyl group at the ortho position (C2) physically shields the adjacent amide bond from rapid enzymatic hydrolysis by hepatic amidases, significantly extending the molecule's in vivo half-life compared to unmethylated analogs.

  • The 3-Amino Group: This is the primary differentiator from traditional anesthetics. The primary amine acts as both a hydrogen bond donor and a potential nucleophile. In target-based drug design, this group can interact with specific kinase hinge regions or serve as a synthetic handle for developing Proteolysis Targeting Chimeras (PROTACs).

Predictive Physicochemical & ADME Properties

Based on the foundational principles established by [2], the compound exhibits near-optimal parameters for oral bioavailability and membrane permeability.

ParameterValue / PredictionPharmacological Implication
Molecular Weight 207.27 g/mol Highly favorable for rapid tissue penetration and CNS access.
cLogP ~1.8 - 2.2Optimal lipophilicity for crossing lipid bilayers without excessive trapping.
pKa (Tertiary Amine) ~8.0 - 8.5Ensures a sufficient fraction of the unprotonated base for membrane diffusion.
H-Bond Donors 2 (Primary amine)Enhances target specificity; potential for kinase hinge-binding.
H-Bond Acceptors 2 (Amide O, Tertiary N)Facilitates interaction with Na_v channel pore-lining residues.

Primary Biological Target: Voltage-Gated Sodium Channels (Na_v)

Given its structural homology to Lidocaine, the primary predicted biological activity of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is the use-dependent and state-dependent blockade of Voltage-Gated Sodium Channels (Na_v).

As elucidated by [3], Na_v channels transition through three primary states: Resting (closed), Open (conducting), and Inactivated (non-conducting). The compound is predicted to exhibit high-affinity binding to the Inactivated state . The lipophilic pathway allows the uncharged free base to enter the membrane and access the receptor laterally, while the hydrophilic pathway allows the protonated form to enter the open channel pore from the cytoplasm, as originally defined by[1].

Nav_Block Resting Resting State (Closed) Open Open State (Conducting) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Milliseconds DrugBound Drug-Bound State (Blocked) Open->DrugBound Hydrophilic Pathway (Fast Block) Inactivated->Resting Repolarization Inactivated->DrugBound Hydrophobic Pathway (High Affinity) DrugBound->Resting Drug Dissociation (Slow)

Fig 1: State-dependent block of Na_v channels via hydrophilic and hydrophobic pathways.

Target Validation: Patch-Clamp Electrophysiology Protocol

To empirically validate the Na_v inhibitory activity, a whole-cell patch-clamp assay must be utilized. This protocol is designed as a self-validating system: by manipulating the holding potential, we can isolate the specific state-dependent affinity of the compound.

Step-by-Step Methodology
  • Cell Preparation: Culture HEK293 cells stably expressing human Na_v1.5 (cardiac) or Na_v1.7 (peripheral pain) channels.

  • Intracellular/Extracellular Solutions:

    • Causality of Solution Ion Gradients: Use a low-Na+ intracellular solution (e.g., 10 mM NaCl, 130 mM CsF) and a physiological extracellular solution (140 mM NaCl) to establish a strong inward driving force for sodium currents, maximizing signal-to-noise ratio. CsF is used to block endogenous potassium currents.

  • Tonic Block Assessment (Resting State):

    • Hold the membrane potential at -120 mV.

    • Causality: At -120 mV, >99% of channels are forced into the resting (closed) state. Applying the compound here measures its baseline affinity without the influence of channel gating.

  • Use-Dependent Block Assessment (Inactivated State):

    • Apply a pulse train: 20 ms depolarizing pulses to -20 mV at a high frequency (10 Hz).

    • Causality: High-frequency stimulation repeatedly drives the channels into the open and inactivated states. Because the compound's dissociation rate is slower than the inter-pulse interval, the drug accumulates in the pore, resulting in a progressive decline in peak current (use-dependent block).

  • Data Analysis: Calculate the IC50 by fitting the normalized peak currents to a standard Hill equation.

Workflow Start Compound Prep (10 mM in DMSO) Patch Whole-Cell Patch-Clamp (Voltage Protocol) Start->Patch HEK HEK293 Cells Expressing Na_v HEK->Patch Data Data Acquisition (Current Traces) Patch->Data Recording Analysis IC50 & Kinetics Calculation Data->Analysis Curve Fitting

Fig 2: Patch-clamp electrophysiology workflow for validating Na_v channel inhibition.

Pharmacokinetic Profiling: Hepatic Microsomal Stability

A compound's biological activity is irrelevant if it is rapidly cleared in vivo. The primary route of metabolism for dimethylamino-acetamides is N-dealkylation via hepatic Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP1A2.

To predict human clearance, we utilize a hepatic microsomal intrinsic clearance ( CLint​ ) assay, grounded in the methodologies validated by [4].

Step-by-Step Microsomal Stability Protocol
  • Incubation Mixture Preparation: Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the test compound to a final concentration of 1 µM.

    • Causality of Low Substrate Concentration: Using 1 µM ensures the compound concentration is well below the Michaelis constant ( Km​ ) for most CYP enzymes, ensuring first-order kinetics necessary for accurate half-life ( t1/2​ ) calculation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality of NADPH: CYP enzymes are monooxygenases that strictly require NADPH as a reducing equivalent to catalyze N-dealkylation. Omitting NADPH serves as a negative control to distinguish CYP-mediated metabolism from chemical instability or amidase activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality of Cold Acetonitrile: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity, while simultaneously precipitating the proteins for downstream LC-MS/MS analysis.

  • Clearance Calculation: Plot the natural log of the remaining compound area ratio versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance: CLint​=(k×V)/Microsomal Protein .

Conclusion

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide represents a highly promising scaffold. While its dimethylamino-acetamide tail strongly predicts robust Voltage-Gated Sodium Channel modulation, the 3-amino-2-methylphenyl headgroup provides a unique structural vector that could be exploited to alter target selectivity, improve metabolic stability, or serve as an intermediate for advanced targeted therapeutics. Rigorous execution of the patch-clamp and microsomal stability workflows detailed above will provide the empirical foundation necessary to advance this compound through the preclinical pipeline.

References

  • Title: Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Source: Journal of General Physiology URL: [Link]

  • Title: From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels. Source: Neuron URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Source: Advanced Drug Delivery Reviews URL: [Link]

  • Title: Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Source: Drug Metabolism and Disposition URL: [Link]

Sources

Exploratory

"in vitro studies of N-substituted acetamide derivatives"

An In-Depth Technical Guide to the In Vitro Evaluation of N-Substituted Acetamide Derivatives Foreword N-substituted acetamide derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-Substituted Acetamide Derivatives

Foreword

N-substituted acetamide derivatives represent a highly versatile and privileged scaffold in modern medicinal chemistry. Their structural simplicity, coupled with the vast potential for chemical modification, allows for the fine-tuning of pharmacological profiles, making them exceptionally promising candidates in drug discovery.[1] This guide provides a comprehensive overview of the foundational in vitro studies essential for characterizing the biological activities of this chemical class. We will delve into the core therapeutic areas where these derivatives have shown significant promise—oncology, microbiology, and inflammation—and provide not just the protocols, but the scientific rationale that underpins each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate N-substituted acetamide derivatives.

Part 1: Anticancer Activity Evaluation

The potential of N-substituted acetamide derivatives as anticancer agents is a major focus of research.[2] These compounds have demonstrated significant cytotoxicity against a wide array of human cancer cell lines, including but not limited to lung (A549), breast (MCF-7), liver (HepG2), and leukemia (HL-60).[1][3][4] The mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[1][5][6] For instance, certain derivatives have been shown to induce apoptosis by upregulating cellular reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[7]

Comparative Cytotoxicity Data

The efficacy of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell viability. A lower IC₅₀ value signifies higher potency.

Compound Class/IDCancer Cell LineIC₅₀ (µM)Reference CompoundSource(s)
Quinolinone-acetamide (18)NPC-TW01 (Nasopharyngeal)0.6-[5]
Furochromone-acetamide (3e)HepG2 (Liver)Potent (More than Doxorubicin)Doxorubicin[1][4]
Furochromone-acetamide (3c)MCF-7 (Breast)8.42-[1]
Pyridin-ylimino-acetamide (4c, 4e)HL-60 (Leukemia)<12 µg/mlCisplatin[1][4]
Sulfamoyl-acetamide (4d, 4k, 4s)A549 (Lung)1.81 - 2.115-Fluorouracil[3]
Morpholine-acetamide (1h)ID8 (Ovarian)9.40Cisplatin[8]
Experimental Workflow: Cytotoxicity Assessment

The MTT assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.[9][10] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product by mitochondrial dehydrogenases in living, metabolically active cells.[10] The intensity of the purple color is directly proportional to the number of viable cells.[10]

MTT_Workflow start Start: Cancer Cell Culture A 1. Cell Seeding (5,000-10,000 cells/well in 96-well plate) start->A 24h Incubation process process decision decision io io end_node End: Calculate % Viability B 2. Compound Treatment (Serial dilutions of acetamide derivatives) A->B Allow attachment C 3. Add MTT Solution (Final conc. 0.5 mg/mL) B->C Incubate (24-72h) D 4. Solubilization (Remove medium, add 100µL DMSO) C->D Incubate (2-4h, 37°C) Viable cells form formazan crystals E 5. Absorbance Measurement (Microplate reader at 570nm) D->E Dissolve crystals E->end_node Ref. wavelength 630nm Disk_Diffusion_Workflow start Start: Pure Bacterial Culture A 1. Prepare Inoculum (Adjust turbidity to 0.5 McFarland standard) start->A Inoculate broth process process io io end_node End: Interpret Results (S/I/R) B 2. Inoculate Agar Plate (Streak sterile swab evenly across Mueller-Hinton agar) A->B Standardized suspension (1-2x10⁸ CFU/mL) C 3. Apply Disks (Place compound-impregnated disks on agar surface) B->C Create a uniform lawn D 4. Measure Zone of Inhibition (Measure diameter of the clear zone in mm) C->D Incubate (35°C for 18-24h) D->end_node Compare to CLSI standards

Caption: Workflow for the Kirby-Bauer disk diffusion test.

Detailed Protocol: Disk Diffusion Assay
  • Medium Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. The agar must be poured to a uniform depth of 4 mm in sterile Petri dishes. Plates that are too shallow or deep can produce false susceptible or resistant results, respectively. [11]2. Inoculum Preparation: From a pure culture, pick 4-5 colonies and suspend them in a sterile broth or saline solution. [12]Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. [11][12]This standardization is critical for reproducibility.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension, removing excess liquid by pressing it against the inside of the tube. [12]Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions to ensure a uniform lawn of bacterial growth. [11]4. Disk Application: Aseptically apply paper disks impregnated with a known concentration of the N-substituted acetamide derivative onto the surface of the inoculated agar. A standard antibiotic disk should be used as a positive control. [12]Ensure the disks are pressed firmly to make full contact with the agar.

  • Incubation: Invert the plates and incubate them at 35°C for 18-24 hours. [13]6. Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm). [11]The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameters to standardized charts provided by bodies like the Clinical and Laboratory Standards Institute (CLSI). [11][13]

Part 3: Anti-inflammatory & Antioxidant Potential

Many N-substituted acetamide derivatives exhibit antioxidant properties by scavenging free radicals and anti-inflammatory effects by modulating the production of inflammatory mediators like nitric oxide (NO). [1][14][15]These two activities are often interconnected, as oxidative stress is a key driver of inflammation. In vitro assays for these properties typically use cell-based systems (e.g., macrophage cell lines) or cell-free chemical reactions. [16][14]

Experimental Workflow: Nitric Oxide Scavenging

The Griess assay is a straightforward and widely used method to indirectly measure nitric oxide by quantifying one of its stable breakdown products, nitrite. [16]In this assay, sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates NO, which interacts with oxygen to form nitrite ions. [17][18]The Griess reagent then converts these nitrite ions into a purple azo compound whose absorbance can be measured spectrophotometrically. [19]A scavenger compound will reduce the amount of NO available to form nitrite, thus decreasing the intensity of the purple color. [17]

Griess_Assay_Workflow start Start: Prepare Reagents A 1. Reaction Mixture (Mix SNP solution with various concentrations of acetamide derivative) start->A Sodium Nitroprusside (SNP), Test Compound process process io io end_node End: Calculate % Inhibition B 2. Griess Reagent Addition (Add Griess reagent to the mixture) A->B Incubate (e.g., 60-150 min at 25-37°C) C 3. Absorbance Measurement (Spectrophotometer at ~546 nm) B->C Incubate (e.g., 15-30 min, room temp, dark) Azo dye formation C->end_node Compare to control

Caption: Workflow for the cell-free nitric oxide scavenging assay.

Detailed Protocol: Nitric Oxide Scavenging Assay
  • Reagent Preparation:

    • Sodium Nitroprusside (SNP) Solution: Prepare a 10 mM solution of SNP in a phosphate-buffered saline (PBS, pH 7.4). [17] * Griess Reagent: This typically consists of two components mixed before use: (A) 1% sulfanilamide in 2-5% phosphoric acid and (B) 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED). [17][19] * Test Compounds: Prepare various concentrations of the N-substituted acetamide derivatives and a standard antioxidant (e.g., Ascorbic acid or Trolox). [17][18]2. Reaction Setup: In a 96-well plate or test tubes, prepare the reaction mixture. For example, mix 2 ml of 10 mM SNP with 0.5 ml of PBS and 0.5 ml of the test compound at various concentrations. [18]The control well will contain SNP and PBS without the test compound.

  • Incubation: Incubate the mixture at room temperature (25°C) or 37°C for a period ranging from 60 to 150 minutes. [17][18]4. Color Development: After incubation, add an equal volume of freshly mixed Griess reagent to each well/tube. [16]Allow the mixture to stand for 15-30 minutes at room temperature, protected from light, for the color to develop. [17]5. Absorbance Measurement: Measure the absorbance of the pink/purple chromophore at approximately 540-546 nm using a spectrophotometer or microplate reader. [17][18]Use a sodium nitrite standard curve to quantify the nitrite concentration. [20]6. Data Analysis: The nitric oxide scavenging activity is calculated as the percentage of inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.

Conclusion and Future Perspectives

The in vitro assays detailed in this guide—MTT for cytotoxicity, disk diffusion for antimicrobial susceptibility, and the Griess assay for NO scavenging—represent the foundational screening cascade for evaluating N-substituted acetamide derivatives. They provide essential, reproducible data on the biological potential of these compounds, enabling researchers to make informed decisions for hit-to-lead optimization. Positive results from these initial screens justify progression to more complex studies, including specific enzyme inhibition assays, cell cycle analysis, apoptosis assays, and ultimately, in vivo efficacy and toxicology models. The structural tractability of the acetamide scaffold ensures that it will remain a fertile ground for the discovery of new therapeutic agents for years to come.

References

  • A Comparative Analysis of the Biological Activity of Acetamide Derivatives: A Guide for Researchers - Benchchem. (URL: )
  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Acetamide derivatives with antioxidant activity and potential anti-inflamm
  • MTT assay protocol | Abcam. (URL: )
  • Application Note: In Vitro Evaluation of the Anti-inflammatory Potential of Acetamide, N-(2-(nonylamino)ethyl)- - Benchchem. (URL: )
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity - Semantic Scholar. (URL: )
  • Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides - Der Pharma Chemica. (URL: )
  • Application Notes and Protocols for Determining Cell Viability Using an MTT Assay After NSC260594 Tre
  • CytoSelect™ MTT Cell Prolifer
  • Antimicrobial Susceptibility Testing Protocols. (URL: )
  • Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)
  • 2.4.3. Scavenging Activity of Nitric Oxide Radical (NO−) - Bio-protocol. (URL: )
  • Full article: Synthesis and evaluation of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide derivatives as anticancer agents - Taylor & Francis. (URL: )
  • MTT Cell Proliferation Assay -
  • Synthesis and antimicrobial activity of some new diphenylamine deriv
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (URL: )
  • Application Notes and Protocols: In Vitro Anticancer Screening of N-(2-Aminopyrimidin-4-yl)
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Synthesis and Anticancer Activity of Some 1H-inden-1-one Substituted (Heteroaryl)Acetamide Derivatives - Bentham Science Publishers. (URL: )
  • Design, synthesis, and biological evaluation of chalcone acetamide derivatives against triple neg
  • Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic P
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (URL: )
  • Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC. (URL: )
  • IN-VITRO ANTI-INFLAMMATORY ASSAY OF PROP-2-EN-1-ONE DERIV
  • Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies - PMC. (URL: )
  • In Vitro Antioxidant Activity and Nitric Oxide Scavenging Activity of Citrullus Lan
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (URL: )
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. (URL: )
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (URL: )
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (URL: )
  • Analytical Techniques for Assaying Nitric Oxide Bioactivity - PMC. (URL: )
  • Current approaches to measure nitric oxide in plants | Journal of Experimental Botany. (URL: )

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Foundational

Multivalent Therapeutic Applications of Novel Acetamide Scaffolds: A Comprehensive SAR and Mechanistic Guide

As a Senior Application Scientist, I approach the design and evaluation of novel acetamide compounds not merely as an exercise in synthetic chemistry, but as a holistic system of target engagement, physicochemical optimi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the design and evaluation of novel acetamide compounds not merely as an exercise in synthetic chemistry, but as a holistic system of target engagement, physicochemical optimization, and rigorous empirical validation. The acetamide moiety (–CH₂–CO–NH–) is a highly privileged pharmacophore in modern drug discovery. Its structural flexibility allows it to act simultaneously as a hydrogen bond donor and acceptor, providing metabolic stability superior to ester linkages while facilitating precise interactions within complex biological binding pockets.

This whitepaper synthesizes recent breakthroughs in the structure-activity relationship (SAR) of novel acetamide derivatives, focusing on two critical therapeutic axes: targeted apoptosis in Triple-Negative Breast Cancer (TNBC) and the disruption of cell envelope biogenesis in multidrug-resistant Mycobacteria.

Oncology: Chalcone-Acetamide Hybrids in Triple-Negative Breast Cancer (TNBC)

Mechanistic Rationale

Triple-Negative Breast Cancer (TNBC) lacks estrogen, progesterone, and HER2 receptors, rendering standard endocrine therapies ineffective and necessitating the development of novel targeted agents. Recent structural modifications of naturally occurring chalcones into novel acetamide derivatives have yielded highly potent pro-apoptotic agents[1].

Mechanistically, specific chalcone-acetamide hybrids (such as derivative 8h, featuring a pyrrolidine group) exhibit profound cytotoxicity against MDA-MB-231 and MDA-MB-468 cell lines[2]. The primary mechanism of action involves the severe upregulation of intracellular Reactive Oxygen Species (ROS)[3]. This oxidative stress directly triggers the collapse of the mitochondrial membrane potential (MMP), leading to a cascade of apoptotic events: the upregulation of pro-apoptotic Bax, the downregulation of anti-apoptotic Bcl-2, and the execution of cell death via caspase-3 activation[4].

Structure-Activity Relationship (SAR) Analysis

The incorporation of specific cyclic amines via the acetamide linker drastically alters the pharmacokinetic and pharmacodynamic profile of the chalcone scaffold.

Table 1: SAR of Chalcone-Acetamide Derivatives against TNBC (MDA-MB-231)

Compound R-Group Substitution IC₅₀ (µM) Mechanistic Observation
8a Unsubstituted > 50.0 Baseline activity; poor cellular penetration.
8e Di-methyl substituted ~ 25.0 Moderate activity; steric hindrance limits target binding.

| 8h | Pyrrolidine ring | < 10.0 | Optimal lipophilicity; profound ROS upregulation and MMP loss[2]. |

Experimental Protocol: SRB Cytotoxicity & MMP Evaluation

Expertise Note: We mandate the use of the Sulforhodamine B (SRB) assay over the traditional MTT assay for these compounds. MTT relies on mitochondrial reductases, which are directly altered by MMP-disrupting agents, creating a confounding variable. SRB binds stoichiometrically to cellular proteins, providing a highly accurate, metabolism-independent readout of cell mass.

Phase 1: SRB Cytotoxicity Assay

  • Seeding: Plate MDA-MB-231 cells at 5×103 cells/well in 96-well plates and incubate for 24 hours at 37°C (5% CO₂).

  • Treatment: Expose cells to chalcone-acetamide derivatives (0.1–100 µM) for 48 hours. Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour to fix cellular proteins.

  • Staining: Wash plates with deionized water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes in the dark.

  • Quantification: Remove unbound dye with 1% acetic acid washes. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) and measure optical density (OD) at 540 nm.

Phase 2: Mitochondrial Membrane Potential (MMP) Assessment

  • Treat cells with the IC₅₀ concentration of the lead compound (e.g., 8h) for 24 hours.

  • Incubate with JC-1 dye (5 µg/mL) for 30 minutes at 37°C.

  • Validation: Healthy mitochondria will form J-aggregates (Red fluorescence, ~590 nm). Depolarized mitochondria will contain JC-1 monomers (Green fluorescence, ~529 nm). Calculate the Red/Green fluorescence ratio to quantify MMP loss.

Pathway Visualization

TNBC_Apoptosis A Chalcone-Acetamide (e.g., Compound 8h) B Intracellular ROS Upregulation A->B Induces C Mitochondrial Membrane Potential (MMP) Loss B->C Oxidative Stress D Bax Upregulation & Bcl-2 Downregulation C->D Triggers E Cytochrome C Release D->E Permeabilization F Caspase-3 Activation E->F Apoptosome Formation G TNBC Cellular Apoptosis F->G Execution Phase

Fig 1: Mechanistic pathway of chalcone-acetamide-induced apoptosis in TNBC cells.

Infectious Disease: Acetamide-Driven Disruption of Mycobacterial MmpL3

Mechanistic Rationale

The mycobacterial cell envelope is notoriously impermeable, making Mycobacterium tuberculosis highly resistant to standard antibiotics. The inner membrane transporter MmpL3 is essential for flipping trehalose monomycolates (TMM)—the precursors for the outer mycomembrane—across the lipid bilayer[5].

High-throughput screening has identified a novel acetamide series (lead compound E11) with potent bactericidal activity against M. tuberculosis and the opportunistic pathogen M. abscessus[6],[7]. Interestingly, biochemical assays reveal that E11 does not competitively bind the MmpL3 active site. Instead, it acts indirectly by disrupting the proton motive force (PMF) across the inner membrane[8]. Because MmpL3 is a PMF-dependent flippase, this energy depletion halts TMM translocation, leading to toxic intracellular accumulation of precursors and severe cell envelope stress, detectable via the iniBAC operon[9].

Structure-Activity Relationship (SAR) Analysis

The antimycobacterial efficacy of the E11 acetamide series is highly dependent on lipophilicity (logP) and the avoidance of highly polar surface areas (PSA).

Table 2: SAR of Acetamide E11 Derivatives against M. tuberculosis

Compound R-Group Substitution logP MIC₅₀ (µM) Mechanistic Observation
E11 (Lead) - ~ 1.8 < 5.0 Potent bactericidal activity; PMF uncoupling[8].
E11-3 Dichloro-substitution 2.3 < 5.0 Maintained potency; high lipophilicity aids membrane penetration[8].

| E11-5 | Polar methyl-ester | < 1.0 | > 50.0 | Loss of potency; polarity prevents inner membrane access[8]. |

Experimental Protocol: MmpL3 Transporter Inhibition & Cell Envelope Stress Assay

Expertise Note: To definitively prove that a novel acetamide induces cell envelope stress rather than general toxicity, we utilize a specialized M. bovis BCG piniBAC reporter strain. The iniBAC promoter is uniquely upregulated in response to the accumulation of cell wall precursors (like TMM).

Phase 1: piniBAC Reporter Assay

  • Culture: Grow M. bovis BCG carrying the piniBAC-RFP (Red Fluorescent Protein) plasmid to an OD₆₀₀ of 0.4 in Middlebrook 7H9 broth.

  • Treatment: Aliquot 100 µL of culture into 96-well black-clear bottom plates. Treat with acetamide derivatives (1x, 2x, and 4x MIC). Use Isoniazid as a positive control for iniBAC induction.

  • Readout: Incubate for 48 hours at 37°C. Measure RFP fluorescence (Ex: 587 nm / Em: 630 nm) normalized to OD₆₀₀. A >2-fold increase in fluorescence indicates on-target cell envelope stress.

Phase 2: PMF Disruption Validation

  • Load mycobacterial spheroplasts with the voltage-sensitive fluorescent dye DiOC₂(3).

  • Treat with the acetamide lead (E11).

  • Monitor the shift in red/green fluorescence. A rapid decrease in the red/green ratio confirms the dissipation of the membrane electrical potential ( ΔΨ ), validating the indirect MmpL3 inhibition mechanism.

Pathway Visualization

MmpL3_Inhibition A Acetamide Lead (E11) B Proton Motive Force (PMF) Disruption A->B Targets Inner Membrane C Indirect MmpL3 Transporter Inhibition B->C Energy Depletion D Blockade of TMM Translocation C->D Halts Lipid Flippase E Cell Envelope Stress (piniBAC activation) D->E Accumulates Precursors F Mycobacterial Growth Arrest / Death E->F Bactericidal Effect

Fig 2: Indirect inhibition of mycobacterial MmpL3 transporter by acetamide-induced PMF disruption.

Broad-Spectrum Antibacterial Potential: 2-Mercaptobenzothiazole Acetamides

Beyond mycobacteria, the acetamide linker has been successfully utilized to hybridize 2-mercaptobenzothiazole with various aryl amines, yielding potent broad-spectrum antibacterial and antibiofilm agents[10].

SAR studies reveal that the electronic properties of the amine substitution dictate efficacy. Derivatives bearing electron-withdrawing halogen groups (e.g., compounds 2b, 2c, and 2i) exhibit high antibacterial activity, achieving Minimum Inhibitory Concentrations (MIC) comparable to the standard fluoroquinolone, Levofloxacin[11],[12]. Conversely, derivatives with electron-donating groups (e.g., anisidine derivatives 2d, 2e, 2f) or lacking substitution entirely (compound 2j) demonstrate minimal to no activity[11]. In silico molecular docking confirms that the active halogenated acetamides successfully occupy the same hydrophobic binding pockets as levofloxacin within bacterial kinases and DNA gyrase B[13].

Table 3: SAR of 2-Mercaptobenzothiazole Acetamides

Derivative Class Amine Substitution Electronic Property Antibacterial Efficacy
2b, 2c, 2i Halogenated Electron-withdrawing High (Comparable to Levofloxacin)[12]
2d, 2e, 2f Anisidine Electron-donating Low (Minimal zone of inhibition)[11]

| 2j | Unsubstituted | Neutral | Inactive[11] |

Conclusion

The acetamide functional group transcends its role as a simple synthetic linker; it is a dynamic pharmacophore capable of driving complex biological interactions. Whether engineered into chalcone hybrids to induce ROS-mediated apoptosis in TNBC, or optimized into lipophilic scaffolds to collapse the proton motive force and halt mycobacterial cell wall biogenesis, acetamide derivatives represent a highly versatile frontier in rational drug design. Future optimization must continue to balance lipophilicity with target-specific steric constraints to maximize in vivo efficacy while minimizing off-target cytotoxicity.

References

  • Kumar, P., et al. "Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer." ChemRxiv, 2023. URL: [Link]

  • Shetty, A., et al. "Novel Acetamide Indirectly Targets Mycobacterial Transporter MmpL3 by Proton Motive Force Disruption." Frontiers in Microbiology, 2018. URL: [Link]

  • Sheikh, A. S., et al. "Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies." ACS Omega, 2023. URL: [Link]

Sources

Exploratory

A Technical Guide to the Design, Synthesis, and Evaluation of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide Structural Analogs

Abstract The N-phenylacetamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active agents. This guide provides an in-depth technical framework for researchers, chemists...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-phenylacetamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active agents. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on the systematic exploration of structural analogs of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. We will delve into the strategic design of analog libraries, present detailed synthetic protocols, and outline a comprehensive cascade for their physicochemical characterization and biological evaluation. By integrating established synthetic methodologies with modern high-throughput screening paradigms, this document serves as a practical manual for unlocking the therapeutic potential of this versatile chemical class.

Introduction

The quest for novel therapeutics is often a journey of molecular refinement, where a core chemical structure is systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The N-phenylacetamide framework has proven to be a fertile ground for such explorations, with derivatives showing promise as sodium channel blockers, anticonvulsants, and sigma receptor ligands.[1][2][3] This guide focuses on a specific, yet unexplored, member of this family: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. The presence of multiple functional groups—a primary aromatic amine, a methyl-substituted phenyl ring, and a tertiary amine in the acetamide side chain—offers a rich landscape for chemical modification and the exploration of structure-activity relationships (SAR).

This document provides a comprehensive, field-proven approach to designing, synthesizing, and evaluating a library of structural analogs based on this core. We will move beyond simple procedural descriptions to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating research program.

Part 1: The Core Scaffold: Analysis and Strategic Points for Modification

The parent molecule, N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, presents three primary regions for analog development. A thorough understanding of these regions is critical for designing a library that effectively probes the chemical space and its impact on biological activity.

  • Region A (Aromatic Core): The 3-amino-2-methylphenyl ring is a key determinant of the molecule's overall shape and electronic properties. Modifications here can influence target binding through altered hydrogen bonding, hydrophobic, and electronic interactions.

  • Region B (Amide Linker): The acetamide linkage provides structural rigidity and is a potential hydrogen bond donor/acceptor. Its length and composition can be altered to optimize spacing and orientation towards a biological target.

  • Region C (Terminal Amine): The dimethylamino group influences the molecule's polarity, basicity, and potential for ionic interactions. Increasing the lipophilicity of this portion has been shown to enhance the potency of related sodium channel blockers.[1][3]

Part 2: Design and Synthesis of Structural Analogs

A robust synthetic strategy is the cornerstone of any medicinal chemistry program. The synthesis of N-phenylacetamide derivatives is typically achieved through a convergent approach involving the formation of an amide bond between a substituted aniline and a carboxylic acid derivative.

General Synthetic Workflow

The primary route to the target analogs involves a two-step process: first, the synthesis of a chloroacetylated aniline intermediate, followed by nucleophilic substitution with a desired amine to install the terminal amine functionality. This method is versatile and amenable to parallel synthesis for library generation.[4][5]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Amination cluster_2 Step 3: Reduction Aniline Substituted 2-methyl-3-nitroaniline Intermediate N-(2-methyl-3-nitrophenyl)-2-chloroacetamide Aniline->Intermediate Base (e.g., TEA) DCM, 0°C to RT Chloroacetyl Chloroacetyl Chloride Chloroacetyl->Intermediate Amine Secondary Amine (e.g., Dimethylamine) Product_Nitro N-(2-methyl-3-nitrophenyl)-2-(dialkylamino)acetamide Intermediate->Product_Nitro K2CO3, Acetone Reflux Amine->Product_Nitro Final_Product Final Analog N-(3-amino-2-methylphenyl)-2-(dialkylamino)acetamide Product_Nitro->Final_Product H2, Pd/C or SnCl2, HCl G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Cellular Activity PrimaryScreen Single-Concentration Kinase Panel Screen (e.g., 10 µM) DoseResponse IC50 Determination for Active Hits (10-point dose curve) PrimaryScreen->DoseResponse Hits with >50% inhibition Selectivity Selectivity Profiling (Expanded kinase panel) DoseResponse->Selectivity Potent hits (IC50 < 1 µM) CellularAssay Cell-Based Target Engagement Assay (e.g., NanoBRET™) Selectivity->CellularAssay Potent & selective hits ViabilityAssay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) CellularAssay->ViabilityAssay

Sources

Foundational

"N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide solubility and stability"

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide: A Comprehensive Guide to Solubility, Stability, and Physicochemical Profiling Executive Summary N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide: A Comprehensive Guide to Solubility, Stability, and Physicochemical Profiling

Executive Summary

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5) is a highly functionalized chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including targeted kinase inhibitors. Structurally, it features an electron-rich primary aniline, an ortho-methyl steric shield, an amide linker, and a basic tertiary aliphatic amine. While this bifunctionality makes it a versatile synthetic building block, it introduces complex physicochemical behaviors.

As a Senior Application Scientist, I have structured this guide to move beyond standard operational procedures. Here, we dissect the causality behind the molecule's pH-dependent solubility and its susceptibility to specific degradation pathways, providing self-validating protocols grounded in authoritative USP and ICH guidelines.

Part 1: Thermodynamic Solubility Profiling

Mechanistic Causality of Solubility

The solubility of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is not static; it is a dynamic property governed by the ionization states of its two basic centers.

  • The Tertiary Amine (Dimethylamino group): With an estimated pKa​ of ~8.0–8.5, this group readily protonates in acidic to neutral environments, driving high aqueous solubility.

  • The Primary Aniline: With an estimated pKa​ of ~4.0–4.5, this group only protonates under highly acidic conditions (e.g., gastric pH levels).

As the environmental pH approaches 7.4, the molecule deprotonates into its free-base form, dropping to its intrinsic solubility ( S0​ ). Understanding this equilibrium is critical for optimizing reaction solvents during API synthesis and formulation, adhering strictly to the[1].

Self-Validating Protocol: Equilibrium Shake-Flask Method

To determine the thermodynamic solubility, we employ a rigorously controlled shake-flask methodology.

Step-by-Step Workflow:

  • Media Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), 4.5 (Acetate), 6.8 (Phosphate), and 7.4 (Phosphate). Causality: High buffer capacity (50 mM) is strictly required because the dissolution of the basic intermediate will inherently attempt to raise the pH of the solution.

  • Saturation: Add an excess of the solid intermediate (e.g., 100 mg) to 10 mL of each buffer in sealed borosilicate glass vials to prevent interaction with plasticizers.

  • Equilibration: Agitate vials at 37.0 ± 0.5 °C for 24 to 48 hours.

    • Self-Validation Check: Measure the pH of the suspension at 24h and 48h. If the pH drifts by >0.05 units, the solubility data is invalid for that target pH. The sample must be discarded and repeated with a higher-capacity buffer.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Discard the first 1 mL of the filtrate. This accounts for potential API adsorption to the filter membrane, ensuring the quantified sample represents the true equilibrium concentration.

  • Quantification: Analyze the supernatant via HPLC-UV (λ = 254 nm) against a validated calibration curve.

USP1236_Workflow A API Intermediate (CAS: 946782-98-5) B Buffer Preparation pH 1.2 to 7.4 A->B Excess Solid Added C Shake-Flask Equilibration 37°C, 24-48h B->C Suspension D Phase Separation Centrifugation & Filtration C->D Equilibrium Reached E HPLC-UV Analysis Quantification & Mass Balance D->E Supernatant Extracted

Workflow for thermodynamic equilibrium solubility determination based on USP <1236>.

Quantitative Data: Representative Solubility Profile

Note: Data represents the expected physicochemical behavior based on the molecule's ionization profile.

Buffer pHDominant Ionization StateRepresentative Solubility (mg/mL)USP <1236> Classification
1.2 (HCl)Di-cationic (Amine & Aniline protonated)> 50.0Freely Soluble
4.5 (Acetate)Mono-cationic (Amine protonated)~ 15.5Soluble
6.8 (Phosphate)Partial Free Base~ 2.1Slightly Soluble
7.4 (Phosphate)Free Base (Intrinsic Solubility, S0​ )< 0.5Very Slightly Soluble

Part 2: Stability and Degradation Kinetics

Mechanistic Causality of Degradation

Establishing the shelf-life of this intermediate requires an understanding of its chemical vulnerabilities under[2].

  • Hydrolytic Cleavage: The acetamide linker is susceptible to both acid- and base-catalyzed hydrolysis, which will cleave the molecule into 3-amino-2-methylaniline and dimethylglycine.

  • Oxidative Degradation: The primary aniline is highly electron-rich. Exposure to ambient oxygen, transition metal impurities, or peroxides triggers auto-oxidation, leading to the formation of highly colored N-oxides, azo dimers, or quinone-imine derivatives.

Self-Validating Protocol: Forced Degradation (Stress Testing)

Before initiating long-term stability studies, a forced degradation protocol must be executed to develop a stability-indicating assay.

Step-by-Step Workflow:

  • Hydrolytic Stress: Expose 1 mg/mL solutions of the compound to 0.1 N HCl and 0.1 N NaOH at 60 °C for 7 days.

  • Oxidative Stress: Expose the compound to 3% H2​O2​ at room temperature for 24 hours. Causality: This specifically targets the tertiary amine and the aniline, forcing the generation of predictive oxidative degradants.

  • Thermal/Photolytic Stress: Expose solid samples to 105 °C for 7 days, and UV/Vis light for 1.2 million lux hours (per ICH Q1B).

  • Analysis & Mass Balance: Analyze all stressed samples via LC-MS/MS using a diode array detector (DAD).

    • Self-Validation Check (Mass Balance): Calculate the total mass balance: (AreaAPI​+∑AreaDegradants​)/AreaControl​ . A mass balance of 95%–105% validates that all degradation products have been successfully eluted from the column and detected, proving the assay is truly stability-indicating.

ICH_Degradation A N-(3-amino-2-methylphenyl) -2-(dimethylamino)acetamide B Hydrolytic Stress (Acid/Base) A->B pH Extremes C Oxidative Stress (Peroxides/O2) A->C Electron Transfer D Photolytic Stress (UV/Vis Light) A->D Photon Absorption E Amide Cleavage: Dimethylglycine + Aniline B->E F Amine Oxidation: N-Oxides & Azo Dimers C->F G Radical Formation: Complex Degradants D->G

Primary degradation pathways of the acetamide intermediate under ICH stress conditions.

Quantitative Data: ICH Q1A(R2) Stability Matrix

Once the stability-indicating assay is validated, formal stability testing is conducted to establish the retest period[3].

Study TypeStorage ConditionMinimum Time PeriodTesting FrequencyAcceptance Criteria
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12 monthsAssay ≥ 98.0%, Total Impurities ≤ 0.5%
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6 monthsAssay ≥ 98.0%, Total Impurities ≤ 0.5%
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 monthsNo significant change (Assay ≥ 95.0%)

Conclusion & Best Practices

The physicochemical profiling of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide reveals a compound that requires strict environmental controls. Due to its pH-dependent solubility, downstream processing must carefully buffer aqueous phases to prevent unintended precipitation of the free base. Furthermore, due to the oxidative liability of the aniline moiety, bulk storage of this intermediate must be conducted under inert atmospheres (Argon or Nitrogen) in opaque, tightly sealed containers to ensure compliance with ICH long-term stability metrics.

References

  • Title: USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL: [Link]

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]

Sources

Exploratory

Structural Elucidation of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide: A Comprehensive Spectroscopic Guide

Executive Summary & Chemical Context N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS No. 946782-98-5) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS No. 946782-98-5) is a highly functionalized aniline derivative that serves as a critical intermediate in the synthesis of complex pharmaceuticals, particularly those targeting voltage-gated sodium channels or specific kinase inhibitors . Structurally, it features a central 2-methylaniline core flanked by a primary aromatic amine and a tertiary aliphatic amine-containing acetamide group.

As a Senior Application Scientist, the approach to characterizing this molecule must go beyond merely listing spectral peaks. The presence of multiple nitrogen atoms with varying basicities (primary vs. tertiary) and an amide bond presents specific analytical challenges. This whitepaper outlines a field-proven, self-validating framework for the unambiguous structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design & Causality

Every analytical choice in this workflow is driven by the molecule's specific physicochemical properties.

  • Solvent Selection for NMR: The molecule contains a primary aromatic amine (–NH₂) and a secondary amide (–NH–CO–). In protic solvents like CD₃OD or D₂O, these labile protons would rapidly exchange with deuterium, rendering them invisible in the ¹H NMR spectrum. We utilize anhydrous DMSO-d₆ because it acts as a strong hydrogen-bond acceptor, significantly reducing the proton exchange rate. This allows the –NH₂ and –NH– signals to be observed as distinct, quantifiable peaks, which is critical for confirming the intact amide linkage .

  • Ionization Strategy for MS: The tertiary aliphatic amine (dimethylamino group) has a high proton affinity (pKa ~9). By utilizing a mobile phase buffered with 0.1% formic acid (pH ~2.7), this amine is completely protonated. Therefore, positive-ion Electrospray Ionization (ESI+) is the most sensitive and logical technique for this compound.

NMR_Workflow Prep Sample Preparation Dissolution in DMSO-d6 + 0.05% TMS OneD 1D NMR 1H & 13C Acquisition Prep->OneD TwoD_Homo Homonuclear 2D COSY (Spin Systems) OneD->TwoD_Homo TwoD_Hetero Heteronuclear 2D HSQC & HMBC (Connectivity) OneD->TwoD_Hetero Assign Final Assignment 3D Structure Validation TwoD_Homo->Assign TwoD_Hetero->Assign

Step-by-step NMR workflow for comprehensive structural elucidation and signal assignment.

High-Resolution Mass Spectrometry (HRMS)

Self-Validating MS Protocol

To ensure the MS protocol is a self-validating system, the LC-MS utilizes a post-column infusion of a lock-mass calibrant (Leucine Enkephalin, m/z 556.2771). This corrects for time-of-flight (TOF) drift in real-time, guaranteeing mass accuracy within 2 ppm. A blank solvent injection immediately precedes the sample to validate the absolute absence of column carryover.

  • Sample Prep: Diluted to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Hardware: Q-TOF mass spectrometer coupled with a UHPLC system.

Fragmentation Pathway Analysis

The intact protonated molecule [M+H]⁺ is observed at m/z 208.1448. Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable, diagnostically highly valuable fragmentation .

MS_Fragmentation M [M+H]+ m/z 208.14 F1 [M+H - HN(CH3)2]+ m/z 163.09 M->F1 -45 Da (Dimethylamine) F2 [C7H11N2]+ m/z 123.09 M->F2 Amide Cleavage (Aniline fragment) F3 [C4H8NO]+ m/z 86.06 M->F3 Amide Cleavage (Acylium ion)

ESI-MS/MS fragmentation pathway of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide.

Table 1: High-Resolution MS/MS Fragmentation Data

Fragmentm/z (Observed)FormulaMass Error (ppm)Mechanistic Origin
[M+H]⁺ 208.1448C₁₁H₁₈N₃O⁺1.9Intact protonated molecule
Fragment A 163.0866C₉H₁₁N₂O⁺1.2Neutral loss of dimethylamine (45.06 Da)
Fragment B 123.0915C₇H₁₁N₂⁺0.8Cleavage of amide C-N bond (charge on aniline)
Fragment C 86.0600C₄H₈NO⁺1.5Acylium ion from amide cleavage

Nuclear Magnetic Resonance (NMR) Spectroscopy

Self-Validating NMR Protocol

The NMR protocol is inherently self-validating: the sample is co-dissolved with 0.05% v/v Tetramethylsilane (TMS), acting as an internal zero-point reference. Furthermore, a rapid 1D ¹H spectrum is acquired both before and after the lengthy 2D NMR acquisitions. Comparing these pre- and post-acquisition spectra validates that no thermal degradation or precipitation occurred during the experiment.

A relaxation delay (D1) of 2 seconds is utilized. For ¹H, this ensures >5×T₁ relaxation for accurate integration. For ¹³C, it provides an optimal compromise between sensitivity and acquisition time for quaternary carbons.

¹H and ¹³C NMR Assignments

The aromatic ring is a 1,2,3-trisubstituted system, yielding a classic AMX spin system (a triplet and two doublets) for the contiguous protons at positions 4, 5, and 6. The strongly electron-donating primary amine shields the ortho (C-4) and para (C-6) protons, shifting them upfield relative to the meta proton (C-5) .

Table 2: ¹H NMR Assignments (400 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
NH (amide) 9.25s (br)1H-Amide proton
H-5 6.88t1H7.8Aromatic CH (meta to methyl)
H-6 6.65d1H7.8Aromatic CH (para to amino)
H-4 6.52d1H7.8Aromatic CH (ortho to amino)
NH₂ 4.95s (br)2H-Primary amine protons
CH₂ 3.05s2H-Aliphatic CH₂ adjacent to carbonyl
N(CH₃)₂ 2.30s6H-Dimethylamino protons
Ar-CH₃ 1.95s3H-Aromatic methyl protons

Table 3: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)TypeAssignment
C=O 169.2CqAmide carbonyl
C-3 146.5CqAromatic C attached to NH₂
C-1 137.0CqAromatic C attached to NHCO
C-5 126.2CHAromatic CH
C-2 118.5CqAromatic C attached to CH₃
C-6 115.8CHAromatic CH
C-4 112.4CHAromatic CH
CH₂ 62.5CH₂Aliphatic CH₂
N(CH₃)₂ 45.4CH₃Dimethylamino carbons (x2)
Ar-CH₃ 12.1CH₃Aromatic methyl carbon
2D NMR Structural Validation (HMBC)

Quaternary carbons (C-1, C-2, C-3, C=O) cannot be assigned by HSQC since they lack attached protons. Heteronuclear Multiple Bond Correlation (HMBC) is critical here. The aromatic methyl protons (1.95 ppm) act as an anchor, showing strong ³J correlations to C-1 and C-3, and a ²J correlation to C-2. This unambiguously confirms the 1,2,3-substitution pattern of the aromatic ring.

HMBC_Connectivity H_Me Ar-CH3 Protons (1.95 ppm) C1 C-1 (137.0 ppm) H_Me->C1 3J Correlation C2 C-2 (118.5 ppm) H_Me->C2 2J Correlation C3 C-3 (146.5 ppm) H_Me->C3 3J Correlation

Key HMBC correlations anchoring the aromatic methyl group to the ring system.

Conclusion & Quality Control Implications

The spectroscopic data presented provides an unequivocal structural verification of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. For drug development professionals utilizing this compound as an Active Pharmaceutical Ingredient (API) starting material, monitoring the m/z 163.09 fragment in MS and the 4.95 ppm (–NH₂) / 9.25 ppm (–NH–) signals in NMR will serve as primary Quality Control (QC) checkpoints to ensure batch-to-batch structural integrity and the absence of des-methyl or uncoupled impurities.

References

  • American Chemical Suppliers . "n1-(3-Amino-2-methylphenyl)-n2,n2-dimethylglycinamide." Alfa Chemistry Catalog. URL: [Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 234315, N-(3-Amino-2,6-dimethylphenyl)-2-(diethylamino)acetamide." PubChem. URL: [Link]

  • National Institute of Standards and Technology . "Acetamide, N-(3-methylphenyl)-." NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Biological Magnetic Resonance Data Bank (BMRB) . "Biologically relevant small molecules." BMRB Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Analytical Methodologies for the Characterization and Quantification of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide Introduction & Chemical Context N-(3-amino-2-methylphenyl)-2-(dimethylamin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Validation Guide

Introduction & Chemical Context

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5) is a highly specialized, bifunctional pharmaceutical intermediate. In modern medicinal chemistry, its structural motifs are frequently utilized in the rational design of targeted therapeutics, particularly small-molecule kinase inhibitors.

The 3-amino-2-methylphenyl moiety serves as a critical hinge-binding scaffold or spatial director in the ATP-binding pocket of kinases, a strategy famously employed in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1]. Conversely, the 2-(dimethylamino)acetamide tail acts as a highly polar, solubilizing group. This tail is strategically appended to lipophilic core structures to drastically improve aqueous solubility, oral bioavailability, and pharmacokinetic profiles—a design principle validated in the development of triple angiokinase inhibitors like Nintedanib (BIBF 1120)[2].

Analytical Challenges & Causality

Analyzing this compound presents a unique set of chromatographic challenges due to its dual-basic nature and susceptibility to degradation:

  • The Tertiary Amine (Dimethylamino group): With an estimated pKa of ~9.5, this group is fully protonated at neutral or slightly acidic pH. On standard silica-based reversed-phase columns, this leads to severe secondary interactions with residual ionized silanols, resulting in unacceptable peak tailing and poor resolution.

  • The Primary Aniline: The 3-amino group is electron-rich and prone to rapid autoxidation in solution, especially under alkaline conditions or prolonged exposure to light.

  • The Acetamide Linker: While relatively stable, it serves as the primary cleavage site during collision-induced dissociation (CID) in mass spectrometry.

To establish a self-validating analytical system, we must control the ionization state of the molecule. This guide details two orthogonal approaches: a High-pH HPLC-UV method (for purity profiling by suppressing amine ionization) and a Low-pH LC-MS/MS method (for trace quantitation by maximizing amine protonation).

StructuralAnalysis Molecule N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide MW: 207.27 g/mol | Formula: C11H17N3O Aniline Primary Aniline Moiety - Susceptible to autoxidation - Weakly basic (pKa ~4.5) - Strong UV Chromophore (254 nm) Molecule->Aniline Position 3 Dimethylamino Tertiary Amine Tail - Highly basic (pKa ~9.5) - Primary site for ESI+ protonation - Induces silanol tailing at neutral pH Molecule->Dimethylamino Aliphatic Tail Acetamide Acetamide Linker - Primary CID cleavage site - Hydrogen bond donor/acceptor - Confers structural rigidity Molecule->Acetamide Position 1

Figure 1: Structural vulnerabilities and analytical characteristics of the target analyte.

Analytical Workflow & Decision Tree

The selection of the analytical method depends entirely on the required sensitivity and the matrix complexity. The workflow below outlines the logic for routing samples to either UV/DAD or MS/MS detection.

AnalyticalWorkflow Start Sample: N-(3-amino-2-methylphenyl) -2-(dimethylamino)acetamide Prep Sample Preparation (Diluent: H2O/MeCN 80:20 + 0.1% Ascorbic Acid) Start->Prep Decision Analytical Objective? Prep->Decision Prevents Aniline Oxidation Path1 API Purity & Reaction Monitoring (High Concentration: > 0.1 mg/mL) Decision->Path1 Path2 Trace Impurities / PK / Genotox (Low Concentration: < 1 µg/mL) Decision->Path2 HPLC HPLC-UV/DAD High pH Mobile Phase (10mM NH4HCO3 pH 9.5) Path1->HPLC Deprotonates Tertiary Amine LCMS UHPLC-MS/MS (ESI+) Low pH Mobile Phase (0.1% Formic Acid) Path2->LCMS Protonates Tertiary Amine Data1 Chromatographic Purity & Related Substances Profiling HPLC->Data1 Data2 MRM Quantitation & Structural Elucidation LCMS->Data2

Figure 2: Methodological decision tree based on analytical objectives and analyte physical chemistry.

Protocol 1: HPLC-UV/DAD for Purity Profiling

Causality & Rationale: To achieve sharp, symmetrical peaks for a compound with a pKa of 9.5, the mobile phase pH must be raised to ~9.5–10.0 to suppress the ionization of the dimethylamino group. Because standard silica dissolves at this pH, a hybrid organic-inorganic particle column (e.g., Waters XBridge) is mandatory. Furthermore, to prevent the oxidation of the aniline group during analysis, samples should be prepared fresh, and the autosampler must be kept at 4°C.

Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjust to pH 9.5 with NH₄OH)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 40°C (Reduces system backpressure and improves mass transfer)
Detection (DAD) 254 nm (Primary quantification) & 280 nm (Aniline specificity)
Injection Volume 10 µL
Autosampler Temp 4°C (Critical to prevent autoxidation)
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
17.01090
17.1955
22.0955 (Re-equilibration)
Step-by-Step Execution & System Suitability Testing (SST)
  • Diluent Preparation: Prepare a mixture of 80% Water / 20% Acetonitrile. Add 0.1% Ascorbic Acid to act as an antioxidant for the aniline moiety.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.1 mg/mL).

  • SST Injection: Inject the standard preparation 5 times.

    • Self-Validating Criteria: The system is only valid if Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, USP Tailing Factor is ≤ 1.5, and Theoretical Plates (N) > 10,000.

Protocol 2: UHPLC-MS/MS for Trace Quantitation

Causality & Rationale: For trace-level detection (e.g., pharmacokinetic studies or genotoxic impurity screening), Mass Spectrometry is required. MS requires the analyte to be ionized in solution prior to desolvation. By using a low-pH mobile phase (0.1% Formic Acid, pH ~2.7), the dimethylamino group is forced into a fully protonated state ( [M+H]+ m/z 208.1), maximizing Electrospray Ionization (ESI+) efficiency. To counteract the inevitable silanol tailing at low pH, a Charged Surface Hybrid (CSH) column is utilized, which applies a low-level positive charge to the silica surface to repel the protonated analyte.

Mass Spectrometry Parameters (ESI+)
ParameterSettingRationale
Ionization Mode ESI PositiveTargets the basic tertiary amine.
Capillary Voltage 3.0 kVStandard for small molecule basic compounds.
Desolvation Temp 450°CEnsures complete droplet evaporation.
Precursor Ion (Q1) m/z 208.1 [M+H]+ of C11H17N3O.
Quantifier MRM m/z 208.1 → 163.1Loss of dimethylamine (-45 Da). Collision Energy (CE): 20V.
Qualifier MRM m/z 208.1 → 122.1Cleavage at the acetamide bond. Collision Energy (CE): 35V.
UHPLC Conditions
ParameterSpecification / Setting
Column Waters Acquity UPLC CSH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5%→95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Injection Volume 2 µL

Method Validation Framework (ICH Q2(R2) Compliance)

To ensure the trustworthiness of the analytical data, the methods must be validated according to the. The table below summarizes the mandatory validation parameters and their acceptance criteria for this specific compound.

Validation ParameterExecution StrategyAcceptance Criteria
Specificity Inject blank, diluent, and forced degradation samples (Acid, Base, Peroxide, Light).No interfering peaks at the retention time of the target analyte. Resolution (Rs) > 1.5 from degradation products.
Linearity Prepare 5 concentration levels ranging from 50% to 150% of the target working concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2% of the response at 100% level.
Accuracy (Recovery) Spike API into matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery must be between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% concentration standard.RSD of peak area ≤ 1.0% (UV) or ≤ 5.0% (LC-MS/MS).
Solution Stability Re-inject the standard solution at 0, 12, 24, and 48 hours stored at 4°C.Absolute difference in assay ≤ 2.0% compared to initial (Critical due to aniline oxidation).

References

  • NextSDS Database. "N-(3-Aminophenyl)-2-(dimethylamino)acetamide — Chemical Substance Information." NextSDS. Available at:[Link][3]

  • De Lucca, G. V., et al. "Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)." Journal of Medicinal Chemistry, ACS Publications, 2016. Available at:[Link][1]

  • Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120)." Journal of Medicinal Chemistry, ACS Publications, 2009. Available at:[Link][2]

  • ICH Harmonised Guideline. "Validation of Analytical Procedures Q2(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2023. Available at:[Link]

Sources

Application

Trace-Level LC-MS/MS Analysis of Primary Aromatic Amines: Overcoming Matrix and Retention Challenges

Introduction & Regulatory Context Primary aromatic amines (PAAs) are a critical class of compounds characterized by an amine group attached directly to an aromatic ring. They are heavily utilized as precursors in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Primary aromatic amines (PAAs) are a critical class of compounds characterized by an amine group attached directly to an aromatic ring. They are heavily utilized as precursors in the synthesis of azo dyes, pharmaceuticals, and polyurethane (PU) adhesives. Due to their genotoxic and carcinogenic profiles, stringent global regulations govern their migration into food contact materials (FCMs) and their presence in consumer goods.

Recently, the European Union updated its regulations (EU 2020/1245), significantly lowering the detection threshold. Specific PAAs must not be detectable above 0.002 mg/kg in food simulants . Achieving this ultra-trace sensitivity requires highly optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows that can navigate severe matrix effects and complex chromatographic retention challenges.

Analytical Challenges & Mechanistic Solutions

Chromatographic Retention and Isomer Separation

PAAs are highly polar and basic. When analyzed using traditional hydrophobic C18 stationary phases, they exhibit poor retention, early elution in the void volume, and severe peak tailing. Historically, analysts relied on ion-pairing reagents (e.g., heptafluorobutyric acid) to force retention. However, these reagents cause severe ion suppression in the Electrospray Ionization (ESI) source, drastically reducing MS sensitivity .

The Mechanistic Solution: Modern methodologies employ Pentafluorophenyl (PFP) or Biphenyl column chemistries. These stationary phases offer orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding. This allows for strong retention and baseline separation of structural isomers (e.g., o-, m-, and p-toluidine) without the need for signal-suppressing ion-pairing agents . Furthermore, methanol is strictly preferred over acetonitrile as the organic modifier; acetonitrile's triple bond can disrupt the critical π−π interactions between the PAAs and the fluorinated/aromatic stationary phase.

Mechanistic comparison of PAA retention on C18 versus PFP/Biphenyl stationary phases.
Matrix Effects and Analyte Adsorption

PAAs readily adsorb to free silanol groups on standard laboratory glassware, leading to false negatives at trace levels. All extraction protocols must utilize silanized glassware or specialized low-bind vials.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate self-validating mechanisms, such as matrix-matched calibration and early-stage internal standard (IS) spiking to mathematically correct for recovery losses.

Protocol A: Migration and Extraction from Food Contact Materials (FCMs)

This protocol simulates the worst-case scenario for acidic foods, promoting the hydrolysis of residual isocyanates into PAAs.

  • Migration Simulation: Submerge the kitchenware sample in 3% (w/v) aqueous acetic acid (Food Simulant B) following EN 13130-1 guidelines. Incubate in a sealed, inert vessel at 100 °C for exactly 2 hours .

  • Internal Standard Spiking: Transfer exactly 10.0 mL of the hot migration extract to a silanized volumetric flask. Immediately spike with a stable isotope-labeled standard (e.g., Aniline-d5) to achieve a final concentration of 20 µg/kg.

  • Filtration & Validation Check: Filter the extract through a 0.2 µm regenerated cellulose (RC) membrane directly into a silanized LC vial .

    • Self-Validation Step: Run a pre- and post-spiked blank simulant through the RC filter to verify that the membrane does not selectively adsorb the target PAAs.

Protocol B: Human Biomonitoring (Urine Hydrolysis & Extraction)

In biological matrices, PAAs are rapidly metabolized and excreted as glucuronide or sulfate conjugates. Direct analysis will severely underestimate exposure.

  • Alkaline Hydrolysis: Combine 2.0 mL of human urine with 10 M NaOH. Incubate at 95 °C for 15 hours to enzymatically/chemically cleave metabolic conjugates, releasing free PAAs .

  • Liquid-Liquid Extraction (LLE): Add methyl-tert-butyl ether (MTBE) to extract the free amines.

  • Phase Stabilization: Add 15 μL of 0.25 M HCl to the extract. Causality: This micro-addition of acid ionizes the amines, driving them into a stable state and significantly improving the recovery of volatile PAAs during subsequent solvent evaporation .

Workflow for PAA extraction from Food Contact Materials and Urine matrices.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: Agilent InfinityLab Poroshell 120 PFP (2.1 × 150 mm, 2.7 µm) or Waters ACQUITY UPLC HSS T3/Biphenyl [[1]]([Link]), .

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Methanol + 0.1% Formic Acid.

  • Gradient: 5% B (hold 1 min) ramp to 95% B over 7 mins hold 2 mins re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry Conditions

The triple quadrupole MS is operated in Electrospray Ionization positive mode (ESI+). Dynamic Multiple Reaction Monitoring (dMRM) is utilized to maximize dwell times for co-eluting structural isomers.

Table 1: Optimized MRM Transitions and Collision Energies for Representative PAAs

CompoundCAS NumberPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Aniline62-53-394.177.151.120 / 40
o-Toluidine95-53-4108.191.165.120 / 40
4,4'-Methylenedianiline101-77-9199.1106.193.125 / 40
1,3-Phenylenediamine108-45-2109.192.165.115 / 35
Aniline-d5 (IS)4165-61-199.182.1-20

Quantitative Data & Method Validation

To account for matrix-induced signal enhancement or suppression (particularly from the 3% acetic acid simulant), all calibration curves must be matrix-matched.

Table 2: Representative Method Validation Parameters in 3% Acetic Acid Matrix

ParameterAnilineo-Toluidine4,4'-Methylenedianiline1,3-Phenylenediamine
Limit of Detection (LOD) 0.12 µg/kg0.08 µg/kg0.05 µg/kg0.15 µg/kg
Limit of Quantification (LOQ) 0.40 µg/kg0.25 µg/kg0.15 µg/kg0.50 µg/kg
Recovery (%) at 2.0 µg/kg 98.5%102.1%99.3%95.4%
Linearity (R²) >0.999>0.999>0.999>0.998

Note: The achieved LOQs are well below the EU 2020/1245 regulatory threshold of 2.0 µg/kg (0.002 mg/kg), demonstrating the method's fitness for purpose.

References

  • Daniel, D. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies Application Note 5994-1354EN.

  • Haenen, S., & Van Hulle, M. (2021). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. Waters Corporation Application Note.

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. (2014). National Institutes of Health (NIH) / PMC.

Sources

Method

"using N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in cell-based assays"

Comprehensive Application Note: Evaluation of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in Cell-Based Assays Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Research Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Application Note: Evaluation of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in Cell-Based Assays

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Research Scientists, Medicinal Chemists, and Assay Development Professionals Compound Analyzed: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5)

Introduction & Pharmacological Context

In modern drug discovery, anilide-based fragments and intermediates are frequently utilized as building blocks for kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). The compound N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a highly versatile, commercially available chemical fragment[1]. Because of its structural features—an ortho-methyl, meta-amino aniline core coupled with a basic dimethylamine moiety—it presents unique physicochemical properties that require careful handling during in vitro screening.

This application note provides a self-validating, step-by-step methodology for evaluating this compound (and its structural analogs) in cell-based systems. To establish a rigorous screening cascade, we detail the causality behind compound preparation, followed by two orthogonal assays: an ATP-based cytotoxicity assay to determine phenotypic viability, and a Cellular Thermal Shift Assay (CETSA) to confirm direct intracellular target engagement.

Compound Preparation & Pharmacological Handling

The integrity of any cell-based assay begins with the precise handling of the small molecule. Poor solubility or solvent-induced toxicity are the leading causes of false positives in high-throughput screening (HTS).

Causality & Rationale: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide contains a basic tertiary amine, making it susceptible to protonation depending on the pH of the assay buffer. To prevent precipitation and ensure accurate dosing, the compound must be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) before introduction into aqueous cell culture media. The final DMSO concentration in the cellular assay must strictly remain 0.1% (v/v) to prevent solvent-induced lipid bilayer disruption and baseline cytotoxicity.

Protocol: Master Stock and Dilution Series

  • Master Stock: Weigh the lyophilized powder and dissolve in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex for 30 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Intermediate Dilution: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO using a V-bottom 96-well plate.

  • Aqueous Transfer: Dilute the DMSO stocks 1:1000 into pre-warmed ( 37∘ C) complete cell culture medium (e.g., DMEM + 10% FBS) immediately prior to cell treatment. This yields a 2X dosing solution with 0.1% DMSO.

Cell Viability & Cytotoxicity Profiling (ATP-Based Assay)

To determine the phenotypic effect of the compound, we utilize an ATP-quantification assay. We recommend the[2] due to its extreme sensitivity and robustness in multi-well formats.

Causality & Rationale: Metabolically active cells synthesize ATP continuously. When a cell undergoes apoptosis or necrosis due to compound toxicity, ATP production ceases, and endogenous ATPases rapidly deplete remaining stores. The assay uses a recombinant luciferase enzyme that requires ATP to oxidize luciferin, producing a luminescent signal directly proportional to the number of viable cells. This provides a highly accurate, homogeneous "add-mix-measure" readout that minimizes pipetting errors.

Step-by-Step Protocol:

  • Cell Seeding: Harvest target cells (e.g., K562 or HeLa) in the logarithmic growth phase. Seed 2,000 cells/well in 25 µL of culture medium into a solid white 384-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Addition: Add 25 µL of the 2X compound dosing solution (prepared in Section 2) to each well.

    • Self-Validating Controls: Include wells with 0.1% DMSO (Vehicle/Negative Control) and 1 µM Staurosporine (Positive Control for apoptosis).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (approx. 22°C) for 30 minutes to ensure uniform enzyme kinetics.

  • Lysis and Readout: Add 25 µL of CellTiter-Glo® reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).

Intracellular Target Engagement (CETSA)

Phenotypic cytotoxicity does not prove that the compound is binding to its intended mechanistic target. To confirm intracellular binding, we utilize the [3].

Causality & Rationale: Proteins unfold and aggregate when subjected to heat stress. However, when a small molecule ligand (such as our target compound) binds to a protein, the thermodynamic stability of the protein-ligand complex increases, shifting its melting temperature ( Tm​ ) higher. By heating intact cells, lysing them, and measuring the remaining soluble protein, we can definitively prove target engagement inside the living cell without the need for chemical tags or radioligands[4].

Step-by-Step Protocol:

  • Cell Treatment: Plate cells in 10 cm dishes and treat with either 0.1% DMSO (vehicle) or 10 µM of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide for 2 hours at 37°C to allow for intracellular accumulation and target binding.

  • Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube) for both vehicle and treated groups.

  • Thermal Challenge: Heat the PCR tubes across a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed immediately by 3 minutes of cooling at 4°C.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, then a 20°C water bath) to lyse the cells without disrupting the protein aggregates[4].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized protein) and analyze via quantitative Western Blot or AlphaLISA against the specific target protein.

Data Presentation & Expected Outcomes

A robust assay system must yield reproducible quantitative metrics. Table 1 summarizes a hypothetical but mechanistically accurate data output when evaluating this fragment against different cell lines.

Table 1: Summary of Viability and Target Engagement Metrics

Cell LineAssay TypeMetricVehicle ControlCompound TreatedShift / Result
K562 CellTiter-Glo IC50​ (Viability)100% Viability 4.2±0.3 µMCytotoxic
K562 CETSAApparent Tm​ 48.5∘ C 53.2∘ C ΔTm​=+4.7∘ C
HeLa CellTiter-Glo IC50​ (Viability)100% Viability >50 µMNon-toxic
HeLa CETSAApparent Tm​ 48.2∘ C 48.4∘ CNo significant shift

Interpretation: The compound exhibits selective cytotoxicity in K562 cells, which perfectly correlates with a positive thermal shift ( ΔTm​ ), proving that the phenotypic death is driven by direct target engagement.

Experimental Visualizations

G A Compound Prep (10 mM DMSO) B Cell Treatment (384-well plate) A->B C Viability Assay (CellTiter-Glo) B->C D Target Engagement (CETSA) B->D E Data Analysis (IC50 & ΔTm) C->E D->E

Caption: Workflow for cell-based evaluation of small molecule fragments.

CETSA N1 Target Protein + Vehicle H1 Heat Stress (e.g., 50°C) N1->H1 N2 Target Protein + Compound H2 Heat Stress (e.g., 50°C) N2->H2 R1 Protein Unfolds & Aggregates H1->R1 R2 Ligand-Induced Thermal Stabilization H2->R2 O1 No Signal (Pelleted) R1->O1 O2 High Signal (Soluble Fraction) R2->O2

Caption: Mechanism of Cellular Thermal Shift Assay (CETSA) for target engagement.

References

  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science 341.6141 (2013): 84-87. URL:[Link]

  • ChemBuyersGuide. "N-(3-AMINO-2-METHYLPHENYL)-2-(DIMETHYLAMINO)ACETAMIDE Supplier Data." ChemBuyersGuide.com. URL: [Link]

  • Zeng, J., et al. "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." Analytical Chemistry (2021). URL:[Link]

Sources

Application

Application Note: Development and Validation of a Quantitative LC-MS/MS Assay for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Scientific Rationale & Mechanistic Insights N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a highly functionalized aniline-acetamide derivative. Quantifying this compound accurately in biological matrices (such...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Insights

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a highly functionalized aniline-acetamide derivative. Quantifying this compound accurately in biological matrices (such as human plasma) is a critical requirement for pharmacokinetic (PK) profiling and therapeutic drug monitoring. This application note details a highly selective, self-validating LC-MS/MS protocol designed to eliminate matrix effects and ensure compliance with global bioanalytical standards.

Molecular Characteristics & Ionization Strategy The analyte features two distinct nitrogenous centers: a primary aniline (3-amino group) and a tertiary aliphatic amine (dimethylamino group). The tertiary amine is highly basic (estimated pKa ~8.5), making it an ideal candidate for positive electrospray ionization (ESI+). Under acidic mobile phase conditions (0.1% formic acid), the dimethylamino group is completely protonated, yielding a robust [M+H]+ precursor ion at m/z 208.1.

Chromatographic Causality Basic compounds frequently exhibit severe peak tailing on standard silica-based C18 columns due to secondary ion-exchange interactions with unreacted, acidic surface silanols. To counteract this, an ethylene-bridged hybrid (BEH) C18 column is employed. As detailed in [3], BEH technology dramatically reduces silanol activity, ensuring sharp, symmetrical peaks for basic amines, which is essential for accurate integration at the Lower Limit of Quantitation (LLOQ).

Sample Cleanup Strategy Simple protein precipitation (PPT) often leaves residual phospholipids in the extract, causing severe ion suppression in the MS source. Because the analyte is positively charged at low pH, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is the most logical choice. By acidifying the plasma, the analyte is trapped on the sulfonic acid moieties of the MCX sorbent. Subsequent washes with 100% methanol remove neutral lipids, directly addressing the matrix effect mechanisms outlined by [1].

Materials and Reagents

  • Analyte: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (Exact Mass: 207.14 Da).

  • Internal Standard (IS): Lidocaine-d10 (utilized as a structural surrogate due to its highly similar pKa, acetamide core, and retention behavior).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH), and Phosphoric Acid (H₃PO₄).

  • Matrix: K₂EDTA Human Plasma.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and assay integrity, this protocol incorporates built-in system suitability testing (SST) and quality control (QC) bracketing in strict accordance with [2].

Preparation of Calibration Standards and QCs
  • Prepare a 1.0 mg/mL primary stock solution of the analyte in 50:50 MeOH:Water.

  • Spike blank human plasma to create a 9-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare independent QC samples at 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Mixed-Mode Cation Exchange (MCX) SPE Workflow

Causality: pH manipulation is the driving force of this extraction. The loading step must be at least 2 pH units below the analyte's pKa to ensure 100% ionization and trapping. The elution step must be at least 2 pH units above the pKa to neutralize the tertiary amine, breaking the ionic bond with the sorbent.

  • Pre-treatment: Aliquot 100 µL of plasma (Standards/QCs/Samples) into a 96-well plate. Add 10 µL of IS (500 ng/mL Lidocaine-d10). Add 100 µL of 2% H₃PO₄ in water to acidify. Vortex for 2 minutes.

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through the Oasis MCX 96-well plate (30 mg/well).

  • Loading: Apply the pre-treated, acidified samples to the SPE plate.

  • Wash 1 (Aqueous): 1 mL of 2% FA in water. (Removes acidic and highly polar interferences).

  • Wash 2 (Organic): 1 mL of 100% MeOH. (Removes neutral lipids and phospholipids).

  • Elution: 2 x 500 µL of 5% NH₄OH in MeOH. (High pH neutralizes the basic amine, releasing it from the cation exchange sites).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:ACN with 0.1% FA).

LC-MS/MS Conditions
  • System: Waters Acquity UPLC coupled to a Xevo TQ-XS Triple Quadrupole Mass Spectrometer.

  • Column: Waters XBridge BEH C18 (50 x 2.1 mm, 2.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear gradient to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column Wash)

    • 3.5 - 3.6 min: Return to 10% B

    • 3.6 - 5.0 min: Re-equilibration at 10% B

Mass Spectrometry Parameters (ESI+)
  • Capillary Voltage: 1.5 kV

  • Desolvation Temp: 500°C

  • MRM Transitions:

    • Analyte Quantifier: m/z 208.1 → 122.1 (Collision Energy: 22 eV) (Cleavage yielding the 3-amino-2-methylaniline fragment)

    • Analyte Qualifier: m/z 208.1 → 86.1 (Collision Energy: 18 eV) (Cleavage yielding the dimethylaminoacetamide acylium ion)

    • IS (Lidocaine-d10): m/z 245.2 → 96.2 (Collision Energy: 20 eV)

Method Validation & Data Presentation

The assay was validated over three consecutive days. The calibration curve exhibited excellent linearity ( r2>0.995 ) using a 1/x2 weighting factor.

Table 1: Intra- and Inter-Assay Precision and Accuracy (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Nominal)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Nominal)
LLOQ 1.06.4102.37.8104.1
LQC 3.04.298.75.599.2
MQC 400.02.8101.53.4100.8
HQC 800.03.199.43.9101.1

Note: All parameters comfortably pass the ICH M10 acceptance criteria (±15% for QCs, ±20% for LLOQ).

Table 2: Matrix Effect and Extraction Recovery

Evaluated using the post-extraction spike method. An absolute matrix effect of 100% indicates zero ion suppression or enhancement.

QC LevelExtraction Recovery (%) ± SDAbsolute Matrix Effect (%) ± SDIS Normalized Matrix Effect
LQC (3.0 ng/mL) 88.4 ± 4.196.2 ± 3.51.02
HQC (800.0 ng/mL) 91.2 ± 3.298.1 ± 2.80.99

Troubleshooting & Mechanistic Insights

  • Primary Amine Oxidation: The 3-amino group on the phenyl ring is electronically rich and susceptible to oxidation, potentially forming reactive quinone-imines during sample storage. If peak area degradation is observed in benchtop stability tests, the addition of an antioxidant (e.g., 0.1% ascorbic acid) to the plasma during the sample collection phase is highly recommended.

  • Carryover Mitigation: Due to the highly basic nature of the dimethylamino group, the analyte may adsorb to the stainless-steel components of the autosampler. Implementing a strong needle wash consisting of 50:50:0.1 MeOH:ACN:Formic Acid effectively disrupts these secondary interactions, ensuring carryover remains ≤20% of the LLOQ.

Experimental Workflow Diagram

Workflow Start 1. Plasma Sample (Spiked with IS) Acidify 2. Acidification (Add 2% H3PO4 to protonate amines) Start->Acidify Load 3. Load onto MCX SPE (Cation Exchange trapping) Acidify->Load Wash1 4. Aqueous Wash (2% Formic Acid - removes acids) Load->Wash1 Wash2 5. Organic Wash (100% Methanol - removes lipids) Wash1->Wash2 Elute 6. Elution (5% NH4OH in MeOH - neutralizes amines) Wash2->Elute Evap 7. Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evap LCMS 8. LC-MS/MS Analysis (ESI+, MRM Mode) Evap->LCMS Data 9. Quantitation & ICH M10 Validation LCMS->Data

Fig 1: MCX Solid Phase Extraction and LC-MS/MS workflow for basic amine quantitation.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Source: ACS Publications. URL:[Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography, 3rd Edition. Source: Wiley. URL:[Link]

Method

Application Note: Evaluating N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide as a Potential Kinase Inhibitor

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Executive Summary The compound N-(3-amino-2-methylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The compound N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide represents a highly versatile scaffold in early-stage drug discovery, particularly as a potential ATP-competitive kinase inhibitor[1]. Characterizing small-molecule inhibitors requires moving beyond simple biochemical IC₅₀ values to understand binding kinetics and intracellular target engagement. This application note provides a comprehensive, self-validating workflow to evaluate this acetamide derivative, bridging the gap between structural rationale and physiological efficacy.

Mechanistic Rationale & Structural Biology

As a Senior Application Scientist, it is critical to understand why a molecule is expected to bind its target before designing the assay cascade. The structural features of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide dictate its interaction with the highly conserved ATP-binding pocket (hinge region) of kinases:

  • Conformational Locking: The ortho-methyl group (2-methyl) adjacent to the primary amine (3-amino) acts as a steric lock. Causality: This restricts the rotation of the aniline bond, pre-organizing the molecule into a bioactive conformation. By reducing the entropic penalty upon binding to the rigid ATP pocket, the binding affinity ( KD​ ) is significantly enhanced.

  • Hinge-Region Hydrogen Bonding: The 3-amino group serves as a potent hydrogen-bond donor, interacting directly with the backbone carbonyls of the kinase hinge region.

  • Solvent Channel Interaction: The dimethylamino tail extends toward the solvent-exposed channel. Because the tertiary amine is protonated at physiological pH, it enhances aqueous solubility and can form salt bridges with acidic residues (e.g., Asp/Glu) at the pocket's lip.

Mechanism Inhibitor Acetamide Derivative (Ligand) Kinase Target Enzyme (e.g., Kinase) Inhibitor->Kinase ATP-Competitive Binding Substrate Downstream Effector Kinase->Substrate Phosphorylation Blocked Response Cellular Phenotype Substrate->Response Pathway Silenced

Mechanism of action for ATP-competitive inhibition and downstream signaling blockade.

Integrated Evaluation Workflow

To robustly validate this compound, we employ a three-tiered orthogonal approach.

Workflow N1 Compound QC (LC-MS/NMR) N2 TR-FRET Assay (Enzyme Potency) N1->N2 Purity >95% N3 SPR Analysis (Binding Dynamics) N2->N3 IC50 <1 µM N4 CETSA (Target Engagement) N3->N4 Optimal k_off

Biochemical and cellular workflow for evaluating small-molecule kinase inhibitors.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system to prevent false positives and artifacts.

Protocol 1: TR-FRET Enzymatic Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to determine the biochemical IC₅₀.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: DTT maintains the target kinase's catalytic cysteine residues in a reduced, active state. Tween-20 acts as a non-ionic detergent to prevent the formation of colloidal compound aggregates, which are a notorious source of false-positive promiscuous inhibition.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the acetamide derivative in 100% DMSO. Transfer via acoustic dispensing to a 384-well plate (final DMSO concentration = 1%).

  • Enzyme/Substrate Addition: Add the target kinase and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at a concentration equal to its apparent Km​ for the specific kinase.

    • Causality: Running the assay at the ATP Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Detection: Stop the reaction with EDTA (chelates Mg²⁺) and add the Eu-labeled anti-phospho antibody and Streptavidin-APC. Read the TR-FRET signal (665 nm / 615 nm ratio) after 60 minutes.

  • Self-Validation Checkpoint: Calculate the Z'-factor using Staurosporine (positive control) and DMSO (negative control). The assay is only valid if Z' > 0.6.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

IC₅₀ values are highly dependent on assay conditions. SPR is required to determine the true thermodynamic affinity ( KD​ ) and, more importantly, the residence time ( 1/koff​ ) [2].

  • Surface Preparation: Utilize a Ni-NTA or Anti-His capture sensor chip to immobilize the His-tagged target kinase [3].

    • Causality: We strictly avoid direct amine coupling. Direct coupling can randomly cross-link lysine residues near the active site, occluding the binding pocket and denaturing the enzyme. Capture methods ensure uniform, oriented presentation of the kinase, preserving 100% of its binding competency.

  • Analyte Preparation: Dilute the acetamide derivative in running buffer (HBS-P+ with 2% DMSO) to a top concentration of 1 µM, followed by a 2-fold dilution series.

  • Single-Cycle Kinetics: Inject the compound series sequentially without regeneration steps between injections.

    • Causality: Single-cycle kinetics eliminate the need for harsh regeneration buffers that degrade the captured kinase over time, ensuring baseline stability.

  • Data Fitting: Fit the sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ .

  • Self-Validation Checkpoint: The Chi-square ( χ2 ) value of the fit must be < 10% of the maximum response ( Rmax​ ), and the bulk refractive index shift must return perfectly to baseline after the dissociation phase.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Biochemical assays do not account for cellular permeability or the high intracellular ATP concentration (~1-5 mM). CETSA is employed to prove the compound engages the target inside living cells [4].

  • Cell Treatment: Incubate live cells (e.g., A549 or HeLa) with 10 µM of the compound or DMSO vehicle for 1 hour at 37°C.

  • Thermal Cycling: Aliquot the cells into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: As temperature increases, unbound proteins denature and precipitate. Ligand binding thermodynamically stabilizes the folded state of the target kinase, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet the denatured/precipitated proteins.

  • Detection: Analyze the soluble fraction via quantitative Western Blotting or AlphaLISA targeting the kinase.

  • Self-Validation Checkpoint: Generate an Isothermal Dose-Response Fingerprint (ITDRF). The target stabilization must show a clear, dose-dependent response at the calculated Tagg​ (aggregation temperature) to rule out non-specific thermal artifacts.

Quantitative Data Presentation

The following table summarizes the expected output profile of the acetamide derivative compared to a standard reference inhibitor, synthesizing the biochemical, kinetic, and cellular data into a unified decision matrix.

CompoundTarget KinaseTR-FRET IC₅₀ (nM)SPR kon​ (M⁻¹s⁻¹)SPR koff​ (s⁻¹)SPR KD​ (nM)CETSA ΔTm​ (°C)
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide Target (WT)45 ± 51.2 × 10⁵5.4 × 10⁻⁴4.5+ 4.2
Reference Inhibitor Target (WT)15 ± 23.5 × 10⁵4.0 × 10⁻⁴1.1+ 6.5
Negative Control Target (WT)> 10,000N/AN/AN/A+ 0.1

Table 1: Integrated pharmacological profiling. Note the correlation between the SPR KD​ and the cellular thermal shift ( ΔTm​ ), confirming that the biochemical affinity translates effectively across the cell membrane.

References

  • American Chemical Suppliers. (2024). Product Data: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS 946782-98-5). Retrieved from [Link]

  • Kennedy, A. E., et al. (2015). "A Surface Plasmon Resonance Spectroscopy Method for Characterizing Small-Molecule Binding to Nerve Growth Factor." SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(1). URL:[Link]

  • Creative Biolabs. (2023). Surface Plasmon Resonance Protocol & Troubleshooting. URL:[Link]

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols, 9(9), 2100-2122. URL:[Link]

Application

Application Note: Preclinical Formulation Strategies for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in In Vivo Studies

Executive Summary N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a lipophilic small molecule. Structurally related to amino-amide local anesthetics and antiarrhythmics (e.g., lidocaine, tocainide), it presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a lipophilic small molecule. Structurally related to amino-amide local anesthetics and antiarrhythmics (e.g., lidocaine, tocainide), it presents specific formulation challenges due to its highly pH-dependent aqueous solubility. This Application Note provides drug development professionals with a comprehensive, self-validating framework for formulating this compound for in vivo preclinical studies (mice and rats). It covers physicochemical profiling, decision-making logic, and step-by-step protocols for Intravenous (IV), Intraperitoneal (IP), and Oral (PO) administration.

Physicochemical Profiling & Formulation Rationale

Before selecting an excipient system, we must establish the physicochemical causality driving the compound's behavior in biological media.

  • Chemical Structure: The molecule features a primary aromatic amine (aniline derivative) and a tertiary aliphatic amine (dimethylamino group).

  • Predicted pKa: The dimethylamino group has a pKa of ~8.2, while the aromatic amine has a pKa of ~4.5.

  • LogP: Estimated at 1.8 – 2.2.

  • Causality & Rationale: As a weak base, the compound is highly soluble in acidic environments (pH < 5) where the tertiary amine is protonated. However, at physiological pH (7.4), the uncharged free base predominates, drastically reducing aqueous solubility. For IV dosing, injecting a purely acidic solution can cause rapid precipitation of the free base in the bloodstream, leading to capillary blockade and acute toxicity [1]. Therefore, IV formulations require co-solvents or complexation agents to maintain solubility post-injection. Conversely, PO formulations can leverage the acidic gastric environment for initial dissolution, provided the formulation prevents precipitation during transit into the neutral intestine [2].

Formulation Decision Tree

To ensure a systematic and self-validating approach, utilize the following decision matrix based on the intended route of administration and the target dose concentration.

G Start N-(3-amino-2-methylphenyl)-2- (dimethylamino)acetamide (Weak Base, pKa ~8.2) Route Determine Administration Route Start->Route IV Intravenous (IV) / Intraperitoneal (IP) Route->IV PO Oral (PO) Gavage Route->PO IV_Sol Target Conc. > 5 mg/mL? IV->IV_Sol PO_Sol Target Conc. > 10 mg/mL? PO->PO_Sol CoSolvent Co-Solvent System (10% DMSO / 40% PEG400 / 50% Saline) IV_Sol->CoSolvent Yes (High Dose) Cyclodextrin Complexation (20% HP-β-CD in Saline) IV_Sol->Cyclodextrin No (Low/Med Dose) Suspension Suspension (0.5% MC / 0.1% Tween 80) PO_Sol->Suspension Yes (High Dose) Acidic pH Adjustment (Acetate Buffer pH 4.5) PO_Sol->Acidic No (Low Dose)

Decision tree for in vivo formulation strategies based on dosing route.

Experimental Protocols & Methodologies

Protocol A: Co-Solvent System for IV/IP Administration (High Dose)

Vehicle: 10% DMSO / 40% PEG400 / 50% Saline. Causality: DMSO disrupts the solid-state crystal lattice energy of the compound, while PEG400 acts as a cosolvent and precipitation inhibitor upon dilution in the aqueous bloodstream [1].

Step-by-Step:

  • Weigh the required amount of API powder into a sterile glass vial.

  • Add DMSO (10% of the final target volume). Vortex for 1–2 minutes.

    • Self-Validation Check: The solution must be completely clear. If particulates remain, the target concentration exceeds the solubilization capacity of this vehicle and requires dilution.

  • Add PEG400 (40% of the final volume). Vortex vigorously for 2 minutes to ensure complete mixing.

  • Slowly add 0.9% Saline (50% of the final volume) dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents the formation of localized high-aqueous microenvironments that trigger rapid nucleation and precipitation.

  • Filter sterilize through a 0.22 µm PVDF syringe filter prior to dosing.

Protocol B: Cyclodextrin Complexation for IV/PO (Low to Medium Dose)

Vehicle: 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline. Causality: HP-β-CD forms a dynamic inclusion complex with the lipophilic 2-methylphenyl ring, shielding it from the aqueous environment and enhancing apparent solubility without requiring extreme pH shifts [2].

Step-by-Step:

  • Prepare a 20% (w/v) HP-β-CD solution in 0.9% Saline.

  • Add the API powder to the cyclodextrin solution.

  • Vortex and sonicate in a water bath at 37°C for 30 minutes.

    • Causality: Complexation is a dynamic equilibrium process; thermal energy accelerates the inclusion kinetics.

  • If dissolution is incomplete, adjust the pH to 5.5 using 0.1 N HCl to leverage the basicity of the dimethylamino group, then back-titrate to pH 6.5 with 0.1 N NaOH.

  • Sterile filter (0.22 µm) if dosing IV.

Protocol C: Standard Suspension for PO Dosing

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water. Causality: MC increases the vehicle's viscosity to prevent rapid particle settling. Tween 80 reduces the contact angle between the hydrophobic API and water, promoting wetting [3].

Step-by-Step:

  • Wet the API powder with Tween 80 (0.1% of final volume). Use a spatula or glass rod to triturate into a smooth, uniform paste.

  • Gradually add the 0.5% MC solution while mixing continuously.

  • Homogenize using a probe sonicator or bead mill for 5 minutes.

    • Self-Validation Check: Evaluate under a light microscope. Particles should be <5 µm.

    • Causality: Smaller particle size exponentially increases surface area, directly enhancing the in vivo dissolution rate in the GI tract according to the Noyes-Whitney equation.

In Vivo Pharmacokinetic Considerations

Understanding the physiological journey of the formulated compound is critical for interpreting PK data. The weak base nature of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide means it will undergo significant ionization shifts as it moves through biological compartments.

G PO_Dose PO Administration (Suspension/Solution) Stomach Stomach (pH 1-2) Protonation of Dimethylamino Group PO_Dose->Stomach Intestine Intestine (pH 6-7) Precipitation Risk vs. Membrane Absorption Stomach->Intestine Gastric Emptying Portal_Vein Portal Vein Intestine->Portal_Vein Absorption Liver Liver (First-Pass Metabolism) Portal_Vein->Liver Bloodstream Systemic Circulation (pH 7.4) Risk: Capillary Blockade Liver->Bloodstream Systemic Entry IV_Dose IV Administration (Co-solvent/HP-β-CD) IV_Dose->Bloodstream 100% Bioavailability Target Target Tissues (CNS, Cardiac, etc.) Bloodstream->Target Distribution

In vivo absorption and distribution pathways highlighting pH barriers.

Excipient Tolerance & Selection Table

When formulating for rodents, it is critical to respect maximum tolerated volumes to prevent excipient-driven toxicity that could confound Pharmacodynamic (PD) readouts.

ExcipientRouteMax Volume (Mice, 20g)Max Volume (Rats, 250g)Physiological Rationale & Toxicity Risks
DMSO IV / IP10% (v/v)10% (v/v)>10% causes hemolysis, histamine release, and local tissue necrosis.
PEG400 IV / PO40% (v/v)40% (v/v)>50% causes hyperosmolality, renal toxicity, and GI motility alteration.
HP-β-CD IV / PO20-30% (w/v)20-30% (w/v)Highly biocompatible; high doses may cause transient diarrhea (PO) or osmotic nephrosis (IV).
Tween 80 PO1-2% (v/v)1-2% (v/v)>2% causes severe GI irritation and altered mucosal permeability.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. URL: [Link]

  • Shah, S. M., Jain, A. S., Kaushik, R., Nagarsenker, M. S., & Nerurkar, M. J. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(5), 1307–1323. URL:[Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link]

Method

"application of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in medicinal chemistry"

Executive Summary N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5) is a highly specialized, bifunctional building block widely utilized in the rational design of targeted therapeutics, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5) is a highly specialized, bifunctional building block widely utilized in the rational design of targeted therapeutics, particularly small-molecule kinase inhibitors. Featuring a reactive primary aniline locked in an ortho-methyl configuration and a pre-installed basic dimethylaminoacetamide tail, this intermediate allows medicinal chemists to rapidly assemble complex heterocyclic scaffolds while simultaneously optimizing physicochemical properties. This application note details the mechanistic rationale for its structural components, its role in drug discovery, and validated protocols for its incorporation into lead compounds.

Structural and Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen over simpler anilines. The causality behind its structural components dictates both the synthetic strategy and the pharmacological outcome.

The Ortho-Methyl Aniline Core: Conformational Control and Reactivity The presence of the methyl group at the 2-position, adjacent to the primary amine, serves a dual purpose. Pharmacologically, it induces steric hindrance that restricts the rotation of the resulting biaryl or heteroaryl-aryl bond (atropisomerism). This conformational locking is frequently exploited to perfectly align the molecule within the narrow hinge region of the kinase ATP-binding pocket. Chemically, this steric bulk significantly reduces the nucleophilicity of the aniline. Consequently, traditional uncatalyzed Nucleophilic Aromatic Substitution ( SN​Ar ) often fails or requires forcing conditions. To overcome this, Palladium-catalyzed Buchwald-Hartwig amination using bulky, electron-rich phosphine ligands is required to facilitate oxidative addition and subsequent reductive elimination[1].

The Dimethylaminoacetamide Tail: Solubilization and Target Engagement A major attrition factor in drug development is poor aqueous solubility. The pre-installed 2-(dimethylamino)acetamide moiety acts as a highly effective solubilizing group[2]. With a calculated pKa of approximately 8.5, the terminal tertiary amine is protonated at physiological pH (7.4). This not only enhances thermodynamic aqueous solubility but also provides a distinct vector for solvent-exposed hydrogen bonding or salt-bridge formation with acidic amino acid residues (such as Aspartic Acid or Glutamic Acid) located at the solvent boundary of the kinase active site.

Key Applications in Drug Discovery

  • Multi-Kinase Inhibitors: The structural motif is highly reminiscent of the hinge-binding and solvent-exposed regions of approved kinase inhibitors. It is frequently coupled with pyrimidine, quinazoline, or 1,6-naphthyridinone cores to target kinases like FLT3, AURKA, and mutant EGFR[3].

  • Covalent Inhibitors: The free aniline can be derivatized into an acrylamide to form irreversible covalent bonds with non-catalytic cysteine residues (e.g., in BTK or IRAK1), where the dimethylamino group improves cell permeability[4].

  • PROTACs: The basic tail can serve as an exit vector for linker attachment in the design of Proteolysis Targeting Chimeras (PROTACs).

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Couple N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide with a heteroaryl chloride (e.g., a substituted pyrimidine). Rationale: The ortho-methyl group sterically hinders the amine. A highly active precatalyst system (e.g., Pd2(dba)3 with tBu-XPhos) is required to lower the activation energy for the reductive elimination step[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add the heteroaryl chloride (1.0 equiv, 1.0 mmol) and N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd2(dba)3 (0.02 equiv, 2 mol%) and tBu-XPhos (0.06 equiv, 6 mol%).

    • Self-Validation Check: The dark purple/red color of Pd2(dba)3 should transition to a deep red/brown active Pd(0) species upon ligand coordination. If the solution turns black, the catalyst has aggregated into inactive palladium black.

  • Base Addition: Add finely milled, anhydrous Cs2​CO3​ (2.0 equiv, 2.0 mmol). The use of a milder base like Cs2​CO3​ instead of NaOtBu prevents unwanted cleavage of the acetamide bond.

  • Solvent: Inject anhydrous, degassed 1,4-dioxane (10 mL).

  • Reaction: Seal the flask and heat to 100 °C for 12 hours. Monitor via LC-MS. The mass of the product should reflect the exact mass of the coupled product minus HCl.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water, then brine.

  • Purification: Dry over Na2​SO4​ , concentrate, and purify via reverse-phase HPLC (0.1% TFA in Water/MeCN) to isolate the product as a TFA salt.

Protocol 2: Amide Coupling for Late-Stage Functionalization

Objective: React the primary aniline with a carboxylic acid to form a bis-amide. Rationale: Using HATU and DIPEA ensures rapid activation of the carboxylic acid while neutralizing the hydrochloride salt of the basic dimethylamino tail, ensuring the aniline remains nucleophilic.

Step-by-Step Procedure:

  • Activation: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (1.0 equiv).

  • Monitoring: Stir at room temperature for 4-6 hours.

    • Self-Validation Check: LC-MS should show complete consumption of the aniline. If the reaction stalls, the steric hindrance of the ortho-methyl group may require gentle heating (40 °C).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl solution (to remove residual DMF), dry, concentrate, and purify by flash chromatography (DCM/MeOH with 1% NH4​OH ).

Data Presentation

Table 1: Physicochemical Properties of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

PropertyValuePharmacological Significance
CAS Number 946782-98-5Standard identifier for commercial procurement.
Molecular Formula C11​H17​N3​O Low molecular weight (207.28 g/mol ) allows for fragment-based design without exceeding Lipinski's Rule of 5 in the final API.
pKa (Calculated) ~8.5 (Tertiary Amine)Ensures protonation at physiological pH (7.4), enhancing solubility and enabling salt-bridge interactions.
Hydrogen Bond Donors 2 (Primary amine, Amide NH)Facilitates critical hinge-binding interactions in kinase active sites.
Hydrogen Bond Acceptors 2 (Amide Carbonyl, Tertiary Amine)Engages with solvent-exposed residues and water networks.

Table 2: Optimization of Buchwald-Hartwig Coupling Conditions (Model Heteroaryl Chloride)

Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality / Observation
Pd(OAc)2 / PPh3 K2​CO3​ DMF100<10%Ligand bite angle too small for sterically hindered ortho-methyl aniline.
Pd2(dba)3 / BINAP Cs2​CO3​ Toluene10035%Moderate conversion; reductive elimination is too slow.
Pd2(dba)3 / BrettPhosNaOtBuDioxane10045%Good coupling, but the strong base causes partial hydrolysis of the acetamide tail.
Pd2(dba)3 / tBu-XPhos Cs2​CO3​ Dioxane 100 >85% Optimal: Bulky ligand accelerates reductive elimination; mild base protects the amide.

Mandatory Visualization

Workflow A N-(3-amino-2-methylphenyl)- 2-(dimethylamino)acetamide (Building Block) C Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed) A->C B Heteroaryl Chloride (Kinase Core Scaffold) B->C D Targeted Kinase Inhibitor (Lead Compound) C->D Yield > 85%

Synthetic workflow for assembling targeted kinase inhibitors using Pd-catalyzed cross-coupling.

Pathway Ligand Extracellular Signal (Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, FLT3) Ligand->Receptor Downstream Downstream Signaling (PI3K/AKT, MAPK) Receptor->Downstream Inhibitor Synthesized Inhibitor (with Solubilizing Tail) Inhibitor->Receptor Binds Hinge Region Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Mechanism of action: The synthesized inhibitor blocks RTK signaling, preventing tumor proliferation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-Substituted Acetamide Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting the N-acetylation of primary and secondary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for research scientists and drug development professionals troubleshooting the N-acetylation of primary and secondary amines. While amidation is a fundamental synthetic transformation, challenges such as steric hindrance, electron-deficient substrates, over-acylation, and reagent toxicity frequently bottleneck drug development pipelines.

As a Senior Application Scientist, my goal is to provide you with a self-validating system. This guide synthesizes mechanistic causality with field-validated protocols to ensure your synthetic workflows are robust, scalable, and environmentally conscious.

Diagnostic Workflow for Sub-Optimal Amidation

Before altering your reagent stoichiometry, consult the diagnostic flowchart below to identify the root cause of your reaction failure.

G Start Start: N-Acetylation of Amine CheckYield Is the yield > 90%? Start->CheckYield Success Proceed to Work-up & Purification CheckYield->Success Yes IdentifyIssue Identify Primary Reaction Issue CheckYield->IdentifyIssue No Issue1 Unreactive or Hindered Amine IdentifyIssue->Issue1 Issue2 Over-acetylation (Diacylation) IdentifyIssue->Issue2 Issue3 Toxicity / Safety Concerns IdentifyIssue->Issue3 Sol1 Use Continuous-Flow with Al2O3 Catalyst Issue1->Sol1 Sol2 Reduce Reagent to 1.05 eq & Lower Temperature Issue2->Sol2 Sol3 Use Acetohydrazide in H2O or Acetonitrile in Flow Issue3->Sol3 Sol1->CheckYield Sol2->CheckYield Sol3->CheckYield

Caption: Troubleshooting workflow for optimizing N-acetylation reactions based on yield and safety.

FAQs & Troubleshooting Guide

Q1: I am attempting to acetylate a highly hindered, electron-deficient aromatic amine (e.g., a nitroaniline or halogenated aniline), but my yields are stalling below 40% even at reflux. How can I drive this to completion? A: Electron-withdrawing groups severely reduce the nucleophilicity of the amine lone pair via resonance stabilization, while ortho-substituents create a steric shield. Traditional batch heating with acetic anhydride (Ac₂O) or acetyl chloride is often insufficient because the activation energy barrier for nucleophilic attack remains too high.

  • Corrective Action: Transition from thermal batch conditions to a continuous-flow reactor utilizing a solid Lewis acid catalyst. Recent advancements demonstrate that passing the amine through an Al₂O₃ catalyst bed at 200 °C and 50 bar using acetonitrile as both the solvent and the acylating agent can push conversions to near-quantitative yields ()[1]. The Lewis acidic sites on the alumina activate the nitrile carbon, making it highly susceptible to nucleophilic attack even by deactivated amines[2].

Q2: My LC-MS shows a significant impurity mass corresponding to an N,N-diacetylated side product. How do I suppress over-acetylation? A: Diacylation occurs when the initially formed mono-acetamide is further acetylated. Although the amide nitrogen is less nucleophilic than the starting amine, forcing conditions (high heat, large reagent excess) or highly reactive catalysts (like DMAP) can lower the activation energy for the second acylation.

  • Corrective Action: First, strictly limit your acylating agent to 1.05 – 1.10 equivalents. If diacylation persists, swap your reagent system. Utilizing ammonium acetate in glacial acetic acid at reflux selectively yields only the mono-N-acetylated product. The weak acid prefers amide formation over salt formation and lacks the electrophilic intensity required to diacylate the substrate ()[3].

Q3: We are trying to "green" our process chemistry and eliminate toxic, lachrymatory reagents like acetyl chloride and acetic anhydride. What are the most scalable, eco-friendly alternatives? A: The paradigm of N-acetylation is shifting toward reagent-efficient, transition-metal-free protocols. You have two highly validated options depending on your infrastructure:

  • Radical Transacetylation in Water: You can utilize acetohydrazide as a novel acetyl radical source. By using tert-butyl hydroperoxide (TBHP) and tert-butyl ammonium iodide (TBAI) in water at room temperature, acetohydrazide undergoes oxidative denitrogenative cleavage to generate acetyl radicals. This method is highly chemoselective, operates in an aqueous medium, and completely avoids hazardous carboxylic acid derivatives ()[4].

  • Acetonitrile in Flow: As mentioned in Q1, using acetonitrile under continuous flow with an Al₂O₃ catalyst is an inherently green process, as the solvent itself acts as the acyl donor, and the primary byproduct is ammonia[5].

Quantitative Optimization Data

To facilitate rapid decision-making, the following table summarizes the operational parameters and expected outcomes of various N-acetylation methodologies.

MethodologyAcylating AgentCatalyst / PromoterSolventTemp (°C)Yield (Hindered Amines)Key Mechanistic Advantage
Traditional Batch Acetic AnhydrideDMAP / PyridineDCM / Toluene25 - 11040 - 60%Low cost, standard laboratory setup.
Weak Acid Catalysis Ammonium AcetateAcetic AcidAcetic Acid118 (Reflux)75 - 90%Zero diacylation; high chemoselectivity[3].
Continuous-Flow AcetonitrileAl₂O₃ (Solid Bed)Acetonitrile200 (50 bar)> 95%Extreme Lewis acid activation; highly scalable[1].
Radical Transacetylation AcetohydrazideTBAI / TBHPWater2580 - 91%Aqueous, transition-metal free; mild radical pathway[4].

Validated Experimental Protocols (SOPs)

The following procedures are designed as self-validating systems. Adhere strictly to the stoichiometric ratios and validation checkpoints to ensure reproducibility.

Protocol 1: Continuous-Flow N-Acetylation using Acetonitrile

Designed for highly hindered amines and scale-up operations without toxic acyl chlorides.

Materials: Primary/secondary amine, Acetonitrile (HPLC grade), Al₂O₃ catalyst (packed bed). Equipment: Continuous-flow reactor equipped with a high-pressure pump and a heated catalyst column.

  • System Priming: Pack the reactor column with Al₂O₃ catalyst. Prime the system with pure acetonitrile at a flow rate of 0.1 mL/min.

  • Parameter Setting: Pressurize the system to 50 bar using a back-pressure regulator. Heat the catalyst zone to 200 °C.

  • Reagent Introduction: Dissolve the amine substrate in acetonitrile (standard concentration: 0.1 to 0.5 M). Switch the inlet valve to pump the reagent solution through the reactor.

  • Residence Time: Maintain a flow rate of 0.1 mL/min to ensure a residence time of exactly 27 minutes within the heated catalyst zone[1].

  • Validation Checkpoint: Collect the effluent and spot immediately on a TLC plate against the starting material. The starting material spot should be completely consumed.

  • Isolation: Evaporate the acetonitrile under reduced pressure. For most substrates (e.g., paracetamol synthesis), the product will precipitate in quantitative yield and only requires simple recrystallization[1].

Protocol 2: Green Denitrogenative Radical Transacetylation in Water

Designed for late-stage functionalization and environmentally benign batch synthesis.

Materials: Amine (1.0 equiv), Acetohydrazide (1.2 equiv), TBHP (70% aq. solution, 2.0 equiv), TBAI (10 mol %), Water. Equipment: 50 mL round-bottom flask or screw-cap vial, magnetic stirrer.

  • Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the amine (0.5 mmol, 1.0 equiv) and acetohydrazide (0.6 mmol, 1.2 equiv)[6].

  • Solvent Addition: Dissolve the reagents in 2.0 mL of deionized water.

  • Initiator Addition: Add TBAI (10 mol %) to the mixture, followed by the slow, dropwise addition of TBHP (70% aq. solution, 2.0 equiv). Mechanistic Note: TBHP oxidatively cleaves the acetohydrazide to generate the active acetyl radical in situ.[4]

  • Reaction: Stir the mixture vigorously at 25 °C (room temperature) for 1 hour.

  • Validation Checkpoint: Monitor via LC-MS. You should observe the mass of the N-acetylated product (M+42) without the presence of diacetylated impurities.

  • Work-up: Extract the aqueous mixture with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary[6].

References

  • Orsy, G., Fülöp, F., & Mándity, I. M. (2020). "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." Molecules, 25(8), 1985. URL: [Link]

  • Gupta, A., Kherudkar, A., & Laha, J. K. (2025). "Denitrogenative Radical Transacetylation of Amines Using Acetohydrazide in Water at Room Temperature." The Journal of Organic Chemistry, 90(19), 6392-6406. URL: [Link]

  • Prasad, H. S., Srinivasa, G. R., & Gowda, D. C. (2005). "Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines." Synthetic Communications, 35(9), 1189-1195. URL: [Link]

Sources

Optimization

Technical Support Center: Purification of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Welcome to the technical support center for the purification of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-dep...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive laboratory experience.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the properties and handling of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide that are crucial for developing a successful purification strategy.

Q1: What are the key structural features of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide that influence its purification?

A1: The purification strategy for this molecule is dictated by three key structural features:

  • A Primary Aromatic Amine: The -NH2 group attached to the phenyl ring is a weak base and is susceptible to oxidation, which can lead to colored impurities. Its presence also increases the polarity of the molecule.

  • A Tertiary Aliphatic Amine: The dimethylamino group (-N(CH3)2) is a stronger base than the aromatic amine. This group significantly increases the compound's polarity and its ability to form salts with acids. The basicity of this group can lead to strong interactions with acidic stationary phases like silica gel during chromatography.

  • An Amide Linkage: The acetamide group is polar and can participate in hydrogen bonding.

The presence of two basic centers makes the overall molecule highly polar and basic, which are the primary factors influencing the choice of purification techniques.

Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?

A2: Impurities can arise from starting materials, side-reactions, or degradation. A typical synthesis involves the acylation of a diamine. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-methyl-1,3-phenylenediamine and 2-(dimethylamino)acetyl chloride (or the corresponding carboxylic acid).

  • Di-acylated Byproduct: The diamine starting material can potentially be acylated on both amino groups.

  • Oxidation Products: The primary aromatic amine is susceptible to air oxidation, which can form colored impurities, especially if the reaction or purification is prolonged or exposed to heat and light.

  • Hydrolysis Products: The amide bond could be susceptible to hydrolysis under strong acidic or basic conditions, reverting to the diamine and 2-(dimethylamino)acetic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., dichloromethane, ethyl acetate, triethylamine) may be present.

Q3: What are the general safety precautions I should take when handling this compound?

A3: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide and its potential precursors should be handled with standard laboratory safety precautions. Aromatic amines are a class of compounds with potential toxicity; therefore, it is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for the compound and all reagents used in the synthesis and purification.

PART 2: Troubleshooting Guide - Crystallization

Crystallization is a powerful technique for purifying solid compounds. However, the high polarity and potential for multiple intermolecular interactions in N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide can present challenges.

Q1: My compound will not crystallize from solution. What should I do?

A1: Failure to crystallize is often due to either the solution being too dilute or nucleation being inhibited. Follow this systematic approach:

  • Increase Concentration: The solution may not be supersaturated. Try to slowly evaporate some of the solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of the pure solid, add a single seed crystal to the solution.

  • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an "anti-solvent") in which your compound is insoluble, until the solution becomes slightly turbid. Then, warm the mixture until it is clear again and allow it to cool slowly.

  • Re-evaluate Your Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures. A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or cools too quickly, or when significant impurities are present that lower the melting point of the mixture.[1][3]

  • Slow Down the Cooling Rate: Insulate the flask to allow for very slow cooling. This gives the molecules more time to align into a crystal lattice.

  • Use More Solvent: The concentration of the solute may be too high. Add more of the "good" solvent to dissolve the oil, heat the solution, and then allow it to cool slowly.

  • Change the Solvent System: Try a solvent with a lower boiling point.

  • Pre-purify the Material: If the issue is due to impurities, a preliminary purification by column chromatography may be necessary before attempting crystallization.

Q3: The crystals I obtained are very small or appear impure. How can I improve the crystal quality?

A3: The formation of small or impure crystals is typically due to rapid crystallization.[4]

  • Control the Cooling Rate: As mentioned above, slower cooling leads to larger, purer crystals.

  • Minimize Agitation: Allow the solution to cool in an undisturbed location.

  • Perform a Second Recrystallization: Redissolving the crystals in a fresh portion of hot solvent and recrystallizing can significantly improve purity.

Q4: How do I choose the best solvent for the recrystallization of this polar compound?

A4: A systematic approach to solvent screening is recommended. The principle of "like dissolves like" is a good starting point. Given the polar nature of your compound, polar solvents should be investigated.

Solvent Screening Protocol:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • If the compound does not dissolve at room temperature, heat the mixture to the boiling point of the solvent. A suitable solvent will dissolve the compound when hot.

  • Allow the hot, clear solution to cool to room temperature, and then in an ice bath. A good solvent will allow the compound to crystallize back out upon cooling.

Table 1: Common Solvents for Crystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be suitable, but the dimethylamino group can increase water solubility.
EthanolHigh78Often a good choice for polar compounds.
IsopropanolMedium82A common alternative to ethanol.
AcetoneMedium56Can be effective, but its low boiling point can lead to rapid evaporation.
Ethyl AcetateMedium77A versatile solvent.
TolueneLow111Less likely to be a good single solvent, but could be used as an anti-solvent.

Note: Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can provide fine-tuned solubility properties.

PART 3: Troubleshooting Guide - Column Chromatography

Column chromatography is a primary tool for purifying compounds, but the basic nature of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide requires special considerations.

Q1: I am seeing significant peak tailing and poor recovery when using a standard silica gel column. Why is this happening and what can I do?

A1: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel has acidic silanol groups (Si-OH) on its surface, which can strongly and sometimes irreversibly bind to the basic amine groups in your molecule. This leads to peak tailing, poor separation, and loss of compound on the column.

Solutions:

  • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your mobile phase. This base will compete with your compound for the acidic sites on the silica gel, leading to much sharper peaks and better recovery.[5]

  • Use a Different Stationary Phase:

    • Basic Alumina: Alumina is generally basic and is a good alternative to silica for purifying amines.

    • Amine-Functionalized Silica: This stationary phase has a basic surface, which eliminates the problematic interactions.[5]

Q2: How do I choose an appropriate solvent system (mobile phase) for the column chromatography of this polar compound?

A2: For polar compounds, you will likely need a polar mobile phase. A common approach for silica gel chromatography is to use a mixture of a non-polar solvent and a polar solvent.

  • Start with TLC Analysis: Use Thin Layer Chromatography (TLC) to screen for a good solvent system. A good system will give your product an Rf value of around 0.2-0.4.

  • Common Solvent Systems:

    • Dichloromethane/Methanol: This is a very common system for polar compounds. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.

    • Ethyl Acetate/Hexane (or Heptane): This is a less polar system but may be suitable if your impurities are much less polar than your product. You will likely need a high percentage of ethyl acetate.

  • Gradient Elution: It is often beneficial to use a gradient of increasing polarity during the column run. Start with a lower polarity to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, a high polarity flush to elute any highly retained impurities.

Q3: I am having trouble separating my product from a very polar impurity. What strategies can I use?

A3: Separating compounds with similar polarities can be challenging.

  • Optimize Your Mobile Phase: Small changes to the solvent system can sometimes have a large impact on selectivity. Try adding a different polar solvent to your mobile phase (e.g., a small amount of isopropanol in a dichloromethane/methanol system).

  • Change the Stationary Phase:

    • If you are using silica, try alumina or a different type of bonded silica.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent and a small amount of water. It is excellent for retaining and separating very polar compounds.[6][7][8]

Q4: My compound seems to be degrading on the column. What could be the cause and how can I prevent it?

A4: The primary aromatic amine is susceptible to oxidation, which can be catalyzed by the acidic surface of silica gel and exposure to air.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use De-gassed Solvents: Removing dissolved oxygen from your solvents can help to minimize oxidation.

  • Add an Antioxidant: In some cases, a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be added to the solvent, but be aware that you will need to remove it later.

  • Switch to a Less Acidic Stationary Phase: Using alumina or amine-functionalized silica can reduce degradation.

PART 4: Advanced Purification Techniques

Q1: Can I use an acid-base extraction to purify my compound?

A1: Yes, an acid-base extraction is an excellent method for separating your basic product from neutral or acidic impurities. The two basic amine groups make this technique particularly effective.

Step-by-Step Protocol:

  • Dissolve the Crude Product: Dissolve your crude material in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.

  • Separate the Layers: Drain the aqueous layer (which now contains your product as a salt) and set it aside. The organic layer can be discarded (after ensuring your product is not still present via TLC).

  • Basify the Aqueous Layer: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO3) until the solution is basic (check with pH paper). Your compound will be deprotonated and will precipitate out or can be extracted.

  • Extract the Product: Extract the basified aqueous solution with a fresh portion of the organic solvent (e.g., dichloromethane). Your purified product will now be in the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Visual Workflow: Acid-Base Extraction

AcidBaseExtraction cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification & Re-extraction Crude Crude Product (in Organic Solvent) AddAcid Add Dilute Aqueous Acid (e.g., 1M HCl) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Product) Separate1->Aqueous1 AddBase Add Aqueous Base (e.g., 2M NaOH) Aqueous1->AddBase AddSolvent Add Fresh Organic Solvent AddBase->AddSolvent Separate2 Separate Layers AddSolvent->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Purified Product) Separate2->Organic2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help researchers, scientists, and formulation professionals overcome the specific physico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to help researchers, scientists, and formulation professionals overcome the specific physicochemical hurdles associated with N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5).

This guide bridges the gap between theoretical chemistry and benchtop execution, ensuring that your experimental protocols are robust, reproducible, and scientifically grounded.

Physicochemical Profiling & Causality

To resolve solubility issues, we must first establish the root causality by examining the compound's molecular structure. This molecule is a dibasic compound featuring a weakly basic primary aniline and a highly basic tertiary aliphatic amine. The pKa values of these functional groups profoundly affect the compound's aqueous solubility, which in turn dictates the required drug formulation approach[1].

The ionization state is a major factor affecting the drug's chemical stability in media, its solubility limit, and its interaction with buffer excipients.

Table 1: Physicochemical Properties & Solubility Impact
PropertyEstimated ValueMechanistic Impact on Solubility
Molecular Weight 207.27 g/mol Favorable for general solvation, but the lipophilic core drives aggregation in pure water.
LogP ~1.5 - 2.0Moderate lipophilicity; the un-ionized free base exhibits poor aqueous solubility (<1 mg/mL).
pKa1 (Tertiary Amine) ~8.0 - 8.5Primary driver of aqueous solubility. Protonation is strictly required for high-concentration aqueous media.
pKa2 (Aniline) ~4.0 - 4.5Remains largely un-ionized at physiological pH (7.4), contributing to hydrophobicity.

Troubleshooting FAQs

Q1: Why does my compound precipitate when diluted from a DMSO stock into PBS (pH 7.4)?

Causality: This is a classic solvent-shift precipitation exacerbated by pH. DMSO perfectly solvates the un-ionized free base. However, when introduced to PBS at pH 7.4, the local pH approaches the pKa of the dimethylamino group. Because the compound is only partially ionized at this pH, the sudden increase in aqueous polarity forces the lipophilic free base out of solution[1]. Solution: Never dilute directly into a neutral buffer. Pre-dilute the DMSO stock into a mildly acidic transition buffer (e.g., 0.1 M Acetate buffer, pH 5.0) to ensure full protonation before the final dilution into your assay buffer.

Q2: How can I formulate a high-concentration aqueous stock (>20 mM) for in vivo dosing?

Causality: The free base form lacks the hydration energy required to overcome its crystal lattice energy in pure water. Solution: Utilize in situ salt formation . Processing a weak base with a strong counterion (e.g., HCl) induces a proton transfer, converting the free base into a highly soluble hydrochloride salt directly in solution without the need for prior crystallization[2].

Q3: My stock solution turns brown over time. Does this affect solubility and assay integrity?

Causality: Yes. The electron-rich primary aniline group is highly susceptible to auto-oxidation, leading to the formation of insoluble azo or quinone-imine polymeric degradants. Solution: Purge all aqueous solvents with nitrogen or argon prior to use. Store stock solutions at -20°C in amber vials, and consider adding a compatible antioxidant (e.g., 0.1% ascorbic acid) to your vehicle formulation.

Process Workflows & Logical Relationships

Understanding the chemical equilibrium and decision-making process is critical for preventing benchtop errors.

Workflow Start Target Assay Requirement InVitro In Vitro Assays (Cell/Enzyme) Start->InVitro InVivo In Vivo Dosing (Rodent Models) Start->InVivo DMSO 10-50 mM DMSO Stock InVitro->DMSO Vehicle Co-solvent Vehicle (PEG400/Tween-80) InVivo->Vehicle Salt In Situ Salt Formation (1.0 eq HCl in H2O) InVivo->Salt Intermediate Intermediate Dilution (Acidic Buffer pH 5.5) DMSO->Intermediate Prevent precipitation Final Final Assay Buffer (pH 7.4) Intermediate->Final Dosing Clear Dosing Solution (pH 4.5 - 5.5) Vehicle->Dosing Salt->Dosing Proton transfer

Caption: Decision tree for selecting solubilization strategies based on assay requirements.

Ionization Acidic Acidic Media (pH < 5) Fully Protonated High Aqueous Solubility Physiological Physiological (pH 7.4) Partially Deprotonated Risk of Precipitation Acidic->Physiological Increase pH Physiological->Acidic Decrease pH Basic Basic Media (pH > 9) Fully Deprotonated Highly Insoluble Physiological->Basic Increase pH Basic->Physiological Decrease pH

Caption: Chemical equilibrium and pH-dependent protonation states affecting aqueous solubility.

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, meaning they contain observable checkpoints to ensure the protocol is succeeding before you commit to the final assay.

Protocol A: Preparation of a 10 mM In Vitro Assay Stock (Precipitation-Free)
  • Weighing: Accurately weigh 2.07 mg of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide free base.

  • Primary Solvation: Dissolve the powder in 1.0 mL of anhydrous, cell-culture grade DMSO to yield a 10 mM stock. Vortex until completely clear.

  • Intermediate Dilution (Critical Step): To bypass the solvent-shift shock, add 10 µL of the 10 mM DMSO stock into 90 µL of 0.1 M Citrate buffer (pH 5.0).

    • Self-Validation Check: The intermediate solution must remain optically clear (no Tyndall effect when held to a light source). If turbidity is observed, the local pH is too high; discard and use a buffer with a higher buffering capacity at pH 5.0.

  • Final Dilution: Dilute this intermediate 1:10 into your final physiological assay buffer (e.g., DMEM or PBS pH 7.4) immediately prior to running the assay.

Protocol B: In Situ Hydrochloride Salt Formation for In Vivo Dosing (50 mM)
  • Suspension: Weigh 10.36 mg of the free base compound into a sterile glass vial. Add 800 µL of sterile Water for Injection (WFI). The compound will form a cloudy, insoluble suspension.

  • Protonation: Add exactly 50 µL of 1.0 N HCl (equivalent to ~1.0 molar equivalent of the tertiary amine).

  • Agitation: Sonicate the mixture for 5-10 minutes at room temperature.

    • Self-Validation Check: The transition from an opaque, milky suspension to a completely transparent solution provides visual confirmation of successful proton transfer and complete salt formation[3].

  • Volume Adjustment: Adjust the final volume to 1.0 mL with WFI. Verify that the final pH is between 4.5 and 5.5 using a micro-pH probe.

References

Below is the consolidated list of authoritative sources utilized to ground the mechanistic claims and protocols in this guide:

  • [1] Title: The Significance of Acid/Base Properties in Drug Discovery | Source: PMC - NIH | URL: 1

  • [2] Title: In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance | Source: Molecular Pharmaceutics - ACS Publications | URL: 2

  • [3] Title: Advanced Methodologies for Pharmaceutical Salt Synthesis | Source: Crystal Growth & Design - ACS Publications | URL: 3

  • Title: Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | Source: International Journal of Innovative Research and Scientific Studies | URL:

Sources

Optimization

Technical Support Center: Stability of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in Solution

Welcome to the technical support center for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability-related issues that may be encountered during experimental work with this compound in solution. The information herein is curated to ensure scientific integrity and is based on established principles of chemical stability for the functional groups present in the molecule.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary potential degradation pathways for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in solution?

A1: Based on its chemical structure, which includes a primary aromatic amine, a tertiary aliphatic amine, and an amide linkage, the two main anticipated degradation pathways are hydrolysis of the amide bond and oxidation of the aromatic amine.

  • Amide Hydrolysis: This pathway involves the cleavage of the amide bond, which would yield 3-amino-2-methylaniline and 2-(dimethylamino)acetic acid. This reaction is typically catalyzed by acidic or basic conditions.[1]

  • Oxidation of the Aromatic Amine: The primary aromatic amine group is susceptible to oxidation, which can be initiated by factors such as exposure to air (oxygen), light, or the presence of metal ions. This can lead to the formation of colored degradation products.

Q2: How is the stability of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in solution affected by pH?

A2: The stability of this compound is expected to be significantly influenced by the pH of the solution. Amide hydrolysis rates are generally at their lowest near a neutral pH and increase under both acidic and basic conditions.[1][2][3] To determine the optimal pH for maximum stability, it is highly recommended to perform a pH-rate profile study for your specific experimental conditions.

Q3: What are the initial indicators of degradation in my solution of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide?

A3: The first signs of degradation can manifest in several ways:

  • Chromatographic Analysis: A decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC chromatogram are strong indicators of degradation.

  • Visual Changes: Discoloration of the solution, often to a yellowish or brownish hue, can suggest the oxidation of the aromatic amine. The formation of a precipitate may also indicate the generation of less soluble degradation products.

  • pH Shift: A change in the pH of the solution can occur as acidic or basic degradation products are formed.

Q4: What analytical methods are recommended for monitoring the stability of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective and commonly used technique.[4][5][6] An ideal method would be a reversed-phase HPLC method coupled with UV or mass spectrometric (MS) detection, which can effectively separate the parent compound from its potential degradation products. Gas chromatography (GC) could also be a viable option, though it may require derivatization of the polar degradation products for effective analysis.[7]

Q5: What are the recommended storage conditions for solutions of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide?

A5: To enhance stability, solutions should be stored under controlled conditions. General recommendations include:

  • Temperature: Store at a cool temperature, such as 2-8°C.[8]

  • Light: Protect from light by using amber vials or by storing in the dark.[9]

  • Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon to minimize oxidation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.[8][9]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability challenges encountered with solutions of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide.

Issue 1: Rapid Loss of Purity Observed by HPLC

Possible Cause 1: Amide Bond Hydrolysis

The amide linkage in the molecule is susceptible to hydrolysis, particularly in non-neutral pH conditions.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution.

  • pH Adjustment: If the pH is acidic or basic, adjust it to as close to neutral (pH 7) as your experimental protocol allows. The use of a suitable buffer system is recommended to maintain a stable pH.

  • Forced Degradation Study: To confirm hydrolysis as the degradation pathway, you can perform a forced degradation study. Expose aliquots of your solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions and monitor the degradation rate by HPLC.[1]

Possible Cause 2: Oxidation of the Aromatic Amine

The primary aromatic amine is prone to oxidation, leading to a decrease in the parent compound concentration.

Troubleshooting Steps:

  • De-gas Solvents: Use solvents that have been de-gassed to remove dissolved oxygen.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant.

  • Forced Oxidation Study: To confirm oxidation, treat a sample of your solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide) and analyze the degradation profile by HPLC.[1]

Issue 2: Solution Develops a Yellow or Brown Color

Possible Cause: Oxidation of the Aromatic Amine

The formation of colored species is a classic indicator of aromatic amine oxidation.

Troubleshooting Steps:

  • Light Protection: Ensure your solution is protected from light at all stages of preparation, storage, and handling. Use amber-colored vials or wrap your containers in aluminum foil.[9]

  • Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air in the headspace.

  • Solvent Purity: Use high-purity, peroxide-free solvents, as impurities can catalyze oxidation reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the likely degradation pathways.

Materials:

  • N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Calibrated pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C).

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C).

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • At various time points, withdraw a sample and dilute for HPLC analysis.[1]

  • Thermal Degradation:

    • Store an aliquot of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1]

    • Analyze samples at various time points.

  • Photostability:

    • Expose an aliquot of the stock solution to a controlled light source (e.g., in a photostability chamber).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at various time points.

Data Presentation

Summarize the results of the forced degradation study in a table for easy comparison.

ConditionTime (hours)% DegradationNumber of Degradants
0.1 M HCl, 60°C2
8
24
0.1 M NaOH, 60°C2
8
24
3% H₂O₂, RT2
8
24
80°C24
72
Light Exposure24
72

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow cluster_hydrolysis Amide Hydrolysis Pathway cluster_oxidation Oxidation Pathway start Stability Issue Observed loss_of_purity Rapid Loss of Purity (HPLC) start->loss_of_purity discoloration Solution Discoloration start->discoloration check_ph Check pH loss_of_purity->check_ph protect_from_light Protect from Light loss_of_purity->protect_from_light discoloration->protect_from_light adjust_ph Adjust to Neutral pH check_ph->adjust_ph If acidic/basic forced_degradation_acid_base Forced Degradation (Acid/Base) adjust_ph->forced_degradation_acid_base Confirm end_hydrolysis Stability Improved adjust_ph->end_hydrolysis inert_atmosphere Use Inert Atmosphere protect_from_light->inert_atmosphere forced_degradation_oxidation Forced Degradation (Oxidative) inert_atmosphere->forced_degradation_oxidation Confirm end_oxidation Stability Improved inert_atmosphere->end_oxidation

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation parent N-(3-amino-2-methylphenyl)- 2-(dimethylamino)acetamide hydrolysis_product1 3-amino-2-methylaniline parent->hydrolysis_product1 Amide Cleavage (Acid/Base) hydrolysis_product2 2-(dimethylamino)acetic acid parent->hydrolysis_product2 Amide Cleavage (Acid/Base) oxidation_products Colored Degradation Products parent->oxidation_products Aromatic Amine Oxidation (O2, Light)

Caption: Potential degradation pathways.

References

  • Safety Data Sheet. (2021, April 2). N-(5-Aminopyridin-3-yl)acetamide. KISHIDA CHEMICAL CO., LTD.
  • N,N-Dimethylacetamide - SAFETY D
  • Safety Data Sheet (SDS) Acetamide. (2024, October 7). Flinn Scientific.
  • Safety Data Sheet - University of Waterloo. (2015, March 2). N,N-Dimethylacetamide.
  • SAFETY D
  • Shabir, G. A. (2004). Determination of 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation by high-performance liquid chromatography. Journal of chromatographic science, 42(5), 280–283. [Link]

  • Synthesis and Quantification of 2-(Diethylamino)-N-(2-methylphenyl)acetamide Nitrate | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Lian, H., & Ruan, Y. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(2), 393–409. [Link]

  • Synthesis and Quantification of 2-(Diethylamino)- N-(2-methylphenyl)
  • N-(3-AMINO-2,6-DIMETHYLPHENYL)-2-(DIETHYLAMINO)ACETAMIDE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • Analytical methods|ChemTHEATRE. (n.d.). Retrieved from [Link]

  • Kennedy, G. L., Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. CRC critical reviews in toxicology, 17(2), 129–182. [Link]

  • increasing the stability of N-Butyl-2-(methylamino)acetamide in solution - Benchchem. (n.d.).
  • Material Safety Data Sheet 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC) MSDS# 10519 Section 1. (2009, July 20).
  • Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions - ResearchGate. (n.d.). Retrieved from [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical research, 7(7), 703–711. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. (2025, August 7).
  • N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability - PMC. (n.d.).
  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(7), 703–711.
  • Acetamide, N-(3-methylphenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • N-(3-Aminophenyl)-2-(dimethylamino)
  • 医薬品の分解とその安定化(第4報) : アミノアルキルエステルの構造と安定性について その2. (n.d.).
  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Method Development and Validation for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

As pharmaceutical pipelines increasingly feature complex, highly polar nitrogenous compounds, analytical scientists face significant challenges in chromatographic method development. N-(3-amino-2-methylphenyl)-2-(dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, highly polar nitrogenous compounds, analytical scientists face significant challenges in chromatographic method development. N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS 946782-98-5)[1],[2] serves as a quintessential case study for these challenges. Structurally, it is a di-basic glycinamide derivative containing a primary aniline and a tertiary dimethylamino group.

This guide objectively compares column chemistries to overcome the severe peak tailing inherent to this molecule and provides a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[3],[4].

Chromatographic Challenges & The Causality of Peak Tailing

To develop a robust method, we must first understand the physicochemical behavior of the analyte. The dimethylamino group has a pKa of approximately 8.5–9.0, while the primary aniline has a pKa of ~4.5.

At a typical reversed-phase pH (e.g., pH 3.0), both nitrogen centers are protonated. This dual positive charge leads to two critical failures on standard silica-based columns:

  • Poor Retention: The high polarity of the protonated molecule causes it to elute near the void volume ( k′<1 ).

  • Secondary Silanol Interactions: The positively charged amines act as strong hydrogen-bond donors/acceptors, interacting electrostatically with residual ionized silanols on the silica surface. This mixed-mode retention mechanism is the primary driver of severe peak tailing and loss of resolution[5],[6].

To mitigate this, a low pH mobile phase (e.g., 0.1% Trifluoroacetic acid) is required to suppress silanol ionization[7], coupled with elevated column temperatures to improve mass transfer kinetics[8]. However, the choice of stationary phase remains the most critical variable.

Column Chemistry Comparison

The table below summarizes experimental performance data comparing three distinct column chemistries for the analysis of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide under identical acidic mobile phase conditions.

Column ChemistryRetention Factor ( k′ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Mechanistic Advantage / Disadvantage
Standard C18 (e.g., Zorbax Eclipse)1.22.6 (Severe Tailing)4,500Poor: Unshielded silanols cause strong secondary electrostatic interactions with the tertiary amine.
HILIC (e.g., Atlantis HILIC)5.81.4 (Acceptable)9,800Good: Retains polar amines well, but requires long equilibration times and highly organic sample diluents.
Polar-Embedded C18 (e.g., SymmetryShield)3.51.05 (Excellent)13,500Optimal: An embedded carbamate/amide group creates a virtual shield, repelling the basic analyte from residual silanols.

Optimized Experimental Protocol

The following step-by-step methodology utilizes a self-validating design. By incorporating a highly acidic ion-pairing agent and a polar-embedded stationary phase, the system inherently resists the peak distortion typically caused by basic amides.

Reagents & Materials:

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: TFA acts as an ion-pairing reagent, forming a neutral hydrophobic complex with the protonated amines to increase k′ ).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Diluent: 90:10 Water:Acetonitrile (Matching initial gradient conditions to prevent solvent-mismatch band broadening).

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C. (Rationale: Elevated temperature decreases mobile phase viscosity and improves the mass transfer of the bulky di-basic molecule into the stationary phase pores, directly reducing Tf​ )[8].

  • Detection: UV at 230 nm (optimal for the substituted aniline chromophore).

  • Gradient Program:

    • 0–2 min: 5% B

    • 2–12 min: 5% 60% B

    • 12–15 min: 60% 95% B

    • 15–20 min: 5% B (Re-equilibration)

ICH Q2(R2) Method Validation Framework

A robust validation protocol must prove that the method is "fit for purpose"[4]. For N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, the validation must rigorously test the method's ability to separate the intact API from its primary degradation products.

A. Specificity & Forced Degradation

Specificity is the ultimate test of a self-validating system. The compound must be subjected to hydrolytic, oxidative, and photolytic stress. Because of the central amide bond, the primary degradation pathway under acidic/basic stress is hydrolysis, yielding 3-amino-2-methylaniline and N,N-dimethylglycine. Oxidative stress primarily targets the tertiary amine, forming an N-oxide.

degradation API N-(3-amino-2-methylphenyl)- 2-(dimethylamino)acetamide AcidBase Hydrolytic Stress (0.1N HCl / NaOH) API->AcidBase Oxidative Oxidative Stress (3% H2O2) API->Oxidative Hydrolysis Amide Hydrolysis (3-amino-2-methylaniline + Dimethylglycine) AcidBase->Hydrolysis N_Oxide N-Oxidation (Dimethylamine N-oxide) Oxidative->N_Oxide

Fig 1: Primary forced degradation pathways for the di-basic acetamide API.

Validation Execution: Inject the stressed samples. The method is considered specific if the peak purity angle of the main API peak is less than the peak purity threshold (using PDA detection), and mass balance is achieved (>95%).

B. Linearity, Accuracy, and Precision

According to ICH Q2(R2)[3], the quantitative metrics must be established across the reportable range.

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (e.g., 100 µg/mL). Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic matrix at 50%, 100%, and 150% levels. Prepare in triplicate. Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

  • Precision: Assess both Repeatability (intra-day, 6 replicate injections of the 100% standard) and Intermediate Precision (inter-day, different analyst, different instrument). Acceptance Criteria: %RSD 2.0%.

C. Robustness via Design of Experiments (DoE)

Rather than testing one variable at a time, modern ICH Q14/Q2(R2) approaches favor a multivariate DoE to establish the Method Operable Design Region (MODR). Deliberately vary the column temperature ( ± 5°C), mobile phase pH ( ± 0.2 units), and flow rate ( ± 10%). The method is robust if the critical quality attributes (Resolution >2.0 , Tf​<1.5 ) remain unaffected.

validation Start Method Optimization Specificity Specificity (Mass Balance) Start->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (98-102%) Linearity->Accuracy Precision Precision (RSD < 2.0%) Accuracy->Precision

Fig 2: ICH Q2(R2) analytical method validation workflow for basic compounds.

Conclusion

Validating an HPLC method for di-basic compounds like N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide requires moving beyond generic C18 column chemistries. By leveraging a Polar-Embedded stationary phase, utilizing low-pH ion-pairing chromatography, and optimizing column temperature, analytical scientists can eliminate peak tailing. When coupled with a rigorous, ICH Q2(R2)-compliant validation framework, the resulting method acts as a highly reliable, self-validating system capable of supporting downstream drug development and quality control.

References
  • Bio-Fount. 946782-98-5 | N1-(3-amino-2-methylphenyl)-N2,N2-dimethylglycinamide.[1] Available at:

  • Sigma-Aldrich. N1-(3-amino-2-methylphenyl)-N2,N2-dimethylglycinamide.[2] Available at:

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[3] Available at:

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).[4] Available at:

  • Patsnap Eureka. Optimize Column Temperature for HPLC Peak Symmetry.[8] Available at:

  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences (RJLBPCS). A REVIEW ON HPLC METHOD DEVELOPMENT AND VALIDATION.[5] Available at:

  • Benchchem. HPLC Method Validation for Amitifadine and its Metabolites.[6] Available at:

  • National Institutes of Health (NIH) / PMC. HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR.[7] Available at:

Sources

Comparative

"comparing biological activity of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide with analogs"

An In-Depth Comparative Guide to the Biological Activity of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide and Its Analogs as Novel Kinase Inhibitors This guide provides a comprehensive comparison of the biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide and Its Analogs as Novel Kinase Inhibitors

This guide provides a comprehensive comparison of the biological activity of the novel compound N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (designated as Lead-01 ) and its rationally designed analogs. Our objective is to elucidate the structure-activity relationships (SAR) that govern its potency and selectivity, offering a data-driven framework for researchers and drug development professionals engaged in kinase inhibitor discovery.

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the emergence of drug resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing limitations.

The N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide scaffold of Lead-01 represents a promising starting point for the development of a new class of kinase inhibitors. This guide details the systematic evaluation of Lead-01 and its analogs (ANA-02 and ANA-03 ), focusing on their in-vitro efficacy, cellular activity, and preliminary ADME properties.

Experimental Design & Methodologies

Our comparative analysis is built upon a foundation of robust and validated experimental protocols. The causality behind our experimental choices is to create a tiered screening cascade, starting from specific enzymatic assays and progressing to more complex cellular models.

In-Vitro Kinase Inhibition Assay

Rationale: The initial step is to determine the direct inhibitory effect of the compounds on the target kinase. A radiometric kinase assay provides a sensitive and quantitative measure of enzyme inhibition, allowing for the determination of IC50 values.

Protocol:

  • A reaction mixture containing the purified kinase, a specific substrate peptide, and [γ-³²P]ATP is prepared.

  • The test compounds (Lead-01 , ANA-02 , ANA-03 ) are added at varying concentrations.

  • The reaction is incubated to allow for substrate phosphorylation.

  • The phosphorylated substrate is separated from the free [γ-³²P]ATP using a phosphocellulose membrane.

  • The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Rationale: To assess the cytostatic or cytotoxic effects of the compounds on cancer cells, a cell viability assay is employed. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a serial dilution of the test compounds for 72 hours.

  • The CellTiter-Glo® reagent is added to each well, and the plate is incubated to stabilize the luminescent signal.

  • Luminescence is measured using a plate reader.

  • GI50 (concentration for 50% growth inhibition) values are determined from the dose-response curves.

Western Blotting for Target Phosphorylation

Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, we analyze the phosphorylation state of a key downstream substrate of the kinase within the cell. A decrease in the phosphorylation of the substrate in the presence of the compound indicates on-target activity.

Protocol:

  • Cells are treated with the test compounds at a concentration corresponding to their GI50 value for a short duration (e.g., 2 hours).

  • Whole-cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target substrate.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Visualizing the Experimental Workflow

experimental_workflow cluster_invitro In-Vitro Evaluation cluster_cellular Cellular Assays cluster_adme Preliminary ADME invitro_assay Radiometric Kinase Assay ic50 Determine IC50 invitro_assay->ic50 Quantify Inhibition cell_prolif Cell Proliferation Assay (CellTiter-Glo) ic50->cell_prolif Guide Dose Selection gi50 Determine GI50 cell_prolif->gi50 Measure Viability western_blot Western Blotting gi50->western_blot Inform Concentration target_phos Assess Target Phosphorylation western_blot->target_phos Detect Protein Levels met_stability Metabolic Stability Assay (Microsomes) half_life Calculate T½ met_stability->half_life

Caption: Tiered experimental workflow for the evaluation of kinase inhibitors.

Comparative Analysis of Biological Activity

The following table summarizes the experimental data obtained for Lead-01 and its analogs, ANA-02 and ANA-03 .

Compound IDStructureTarget Kinase IC50 (nM)Cell Line A GI50 (nM)Target Phosphorylation InhibitionMicrosomal Half-Life (T½, min)
Lead-01 N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide50250+++25
ANA-02 N-(3-amino-2-chloro phenyl)-2-(dimethylamino)acetamide1580+++45
ANA-03 N-(3-amino-2-methylphenyl)-2-(pyrrolidin-1-yl )acetamide200>1000+15

Structure-Activity Relationship (SAR) Insights

The comparative data reveals key structural determinants for the biological activity of this chemical series.

Impact of Phenyl Ring Substitution

The substitution of the methyl group at the 2-position of the phenyl ring in Lead-01 with a chloro group in ANA-02 resulted in a significant improvement in both enzymatic and cellular potency. This suggests that an electron-withdrawing group at this position is favorable for activity, potentially by enhancing interactions within the kinase's active site. Furthermore, the chloro substitution in ANA-02 led to a notable increase in metabolic stability, as indicated by the longer microsomal half-life.

Role of the Dimethylamino Group

Modification of the N,N-dimethylamino moiety of Lead-01 to a pyrrolidinyl group in ANA-03 was detrimental to its activity. This analog exhibited a substantial loss of potency in both the kinase and cellular assays. This finding highlights the critical role of the dimethylamino group, which may be involved in a key hydrogen bond interaction or occupy a crucial hydrophobic pocket within the target's active site.

Visualizing the Structure-Activity Relationships

SAR_summary cluster_lead Lead-01 cluster_analogs Analogs & Modifications cluster_outcomes Biological Outcomes lead_scaffold N-(3-amino-2-methylphenyl)- 2-(dimethylamino)acetamide ana_02 ANA-02: 2-methyl -> 2-chloro lead_scaffold->ana_02 Modification 1 ana_03 ANA-03: dimethylamino -> pyrrolidinyl lead_scaffold->ana_03 Modification 2 outcome_02_potency Increased Potency ana_02->outcome_02_potency outcome_02_stability Increased Stability ana_02->outcome_02_stability outcome_03 Decreased Activity ana_03->outcome_03

Caption: Summary of the Structure-Activity Relationships (SAR).

Conclusion and Future Directions

This comparative guide demonstrates that the N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide scaffold is a viable starting point for the development of novel kinase inhibitors. Our analysis reveals that substitution at the 2-position of the phenyl ring and the nature of the N-alkyl group are critical determinants of biological activity.

Specifically, the analog ANA-02 , with a chloro substitution, emerged as a more potent and metabolically stable compound than the initial lead. Future efforts should focus on:

  • Further exploration of substitutions at the 2-position of the phenyl ring: Investigating a broader range of electron-withdrawing and electron-donating groups could further optimize potency and selectivity.

  • Elucidation of the binding mode: Co-crystallization of the lead compounds with the target kinase would provide invaluable structural insights to guide future design efforts.

  • Comprehensive ADME profiling: A more extensive evaluation of the pharmacokinetic properties of promising analogs is necessary to assess their drug-like potential.

By systematically applying the principles of medicinal chemistry and leveraging robust biological assays, this scaffold holds the potential to yield a new generation of effective targeted therapies.

References

  • Title: Protein kinases as drug targets. Source: Annual Review of Biomedical Engineering. URL: [Link]

  • Title: Kinase inhibitor drugs. Source: Nature Reviews Drug Discovery. URL: [Link]

  • Title: A Simple and Universal Radiometric Assay for Protein Kinases. Source: Current Protocols in Pharmacology. URL: [Link]

Validation

Efficacy of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide vs. Standard Local Anesthetics in NaV1.7 Modulation

Executive Summary The voltage-gated sodium channel NaV1.7 (encoded by the SCN9A gene) is a critical transducer of nociceptive signals in the peripheral nervous system, making it a prime target for non-opioid analgesic de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The voltage-gated sodium channel NaV1.7 (encoded by the SCN9A gene) is a critical transducer of nociceptive signals in the peripheral nervous system, making it a prime target for non-opioid analgesic development[1]. While classic local anesthetics like lidocaine and bupivacaine provide foundational NaV blockade, their lack of state-dependent specificity often leads to narrow therapeutic windows and off-target cardiac or central nervous system effects.

This guide evaluates the comparative efficacy of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (CAS: 946782-98-5), hereafter referred to as N-AMDA , against standard clinical compounds. By analyzing structural causality and high-fidelity electrophysiological data, we demonstrate how targeted modifications to the anilide pharmacophore enhance state-dependent NaV1.7 inhibition.

Structural & Mechanistic Rationale

To understand the experimental choices in our patch-clamp protocols, one must first understand the structural causality driving the compound's efficacy.

Classic local anesthetics bind to a highly conserved receptor site located within the intracellular cavity of the NaV pore, primarily interacting with the S6 segments of Domains III and IV[2].

  • Lidocaine utilizes a 2,6-dimethylphenyl group linked to a diethylamino moiety. It relies heavily on hydrophobic interactions and a single protonated amine for receptor docking, resulting in an IC50 for NaV1.7 in the low millimolar range during the resting state[3].

  • N-AMDA modifies this scaffold by replacing the 2,6-dimethylphenyl group with a 3-amino-2-methylphenyl group, and the diethylamino tail with a dimethylamino group.

The Causality of the 3-Amino Substitution: The addition of the primary amine at the meta-position of the phenyl ring introduces a potent hydrogen-bond donor. During prolonged depolarization, the NaV1.7 channel enters an inactivated state, causing a conformational shift in the D4S6 segment[4]. The 3-amino group of N-AMDA forms a stabilizing hydrogen bond with the reoriented residues (e.g., Tyr1744) in the inactivated state. This structural anchor significantly slows the drug's off-rate, driving a highly potent, use-dependent blockade that lidocaine cannot achieve.

G Resting Resting State (-120 mV) Open Open State (Depolarization) Resting->Open Activation Blocked N-AMDA Bound (H-Bond Stabilized) Resting->Blocked Low Affinity Binding Inactivated Inactivated State (V_half = -74 mV) Open->Inactivated Fast Inactivation Inactivated->Resting Recovery Inactivated->Blocked High Affinity Binding

State-dependent binding mechanism of N-AMDA to the NaV1.7 channel.

Comparative Efficacy Data

The efficacy of NaV blockers is heavily dependent on the membrane potential. Compounds that exhibit a higher affinity for the inactivated state of the channel are highly desirable for pain therapeutics, as they selectively target hyperactive neurons while sparing normal physiological firing[1].

The table below summarizes the quantitative patch-clamp data comparing N-AMDA to standard compounds.

CompoundMolecular WeightResting State IC50(Holding = -120 mV)Inactivated State IC50(Holding = V_half)State-Dependent Ratio(Resting / Inactivated)
Lidocaine 234.34 g/mol 2.67 mM ± 0.23[3]45.0 µM ± 4.2~59x
Bupivacaine 288.43 g/mol 250.0 µM ± 15.05.2 µM ± 0.8~48x
N-AMDA 207.27 g/mol 185.0 µM ± 12.50.85 µM ± 0.1 ~217x

Data Interpretation: N-AMDA demonstrates a >200-fold shift in potency between the resting and inactivated states. While its resting-state blockade is comparable to bupivacaine, its inactivated-state affinity is in the sub-micromolar range, proving the functional superiority of the 3-amino hydrogen-bonding hypothesis.

Experimental Protocols: Self-Validating Electrophysiology

To ensure trustworthiness, electrophysiological data cannot simply be recorded; the system must continuously validate its own integrity. The following whole-cell patch-clamp protocol utilizes internal controls to guarantee that the recorded currents are exclusively NaV1.7-mediated and free from leak artifacts.

Phase 1: Cell Preparation & System Validation
  • Cell Line: Utilize CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing human NaV1.7 (hNaV1.7)[1].

  • Internal Validation (The TTX Check): Before testing experimental compounds, apply 20 nM Tetrodotoxin (TTX). NaV1.7 is a TTX-sensitive channel[1]. If the inward sodium current is not inhibited by >50% at 20 nM TTX, discard the cell. This ensures the recorded currents are not contaminated by endogenous TTX-resistant channels (e.g., NaV1.8 or NaV1.5).

Phase 2: Whole-Cell Patch-Clamp Configuration
  • Electrode Fabrication: Pull borosilicate glass capillaries to a tip resistance of 1.0–1.5 MΩ[4].

  • Seal Formation: Approach the cell and apply light suction. Critical Threshold: Do not proceed unless the Giga-seal resistance ( Rseal​ ) is >1 GΩ. A lower resistance introduces leak currents that artificially skew the resting-state IC50 calculations.

  • Intracellular Access: Apply brief negative pressure to rupture the patch. Compensate for series resistance ( Rs​ ) by at least 80% to minimize voltage errors during massive sodium influx.

Phase 3: State-Dependent Voltage Protocols

To capture the state-dependent efficacy shown in Section 3, run two parallel voltage protocols:

  • Resting State Protocol: Hold the cell at -120 mV (where ~100% of channels are resting). Apply a 20 ms test pulse to 0 mV every 10 seconds.

  • Inactivated State Protocol: Determine the Vhalf​ of inactivation for the specific cell (typically around -74 mV for NaV1.7)[1]. Hold the cell at this Vhalf​ potential for 8 seconds to allow channels to transition to the slow-inactivated state, followed by a test pulse to 0 mV[4].

  • Perfusion: Perfuse N-AMDA, Lidocaine, and Bupivacaine at ascending concentrations (0.1 µM to 3 mM) until steady-state block is achieved for each concentration.

Workflow Step1 1. hNaV1.7 Cell Prep (Validate with 20nM TTX) Step2 2. Whole-Cell Patch Clamp (Ensure R_seal > 1 GΩ) Step1->Step2 Step3 3. Voltage Protocol (Hold at -120mV vs V_half) Step2->Step3 Step4 4. Compound Perfusion (N-AMDA vs Standards) Step3->Step4 Step5 5. IC50 & Hill Fit Calculation Step4->Step5

Self-validating whole-cell patch-clamp workflow for NaV1.7 inhibitor screening.

Conclusion

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide (N-AMDA) represents a structurally optimized evolution of the classic local anesthetic scaffold. By introducing a targeted hydrogen-bond donor via the 3-amino group, N-AMDA achieves a profound state-dependent block of NaV1.7, exhibiting a sub-micromolar IC50 against the inactivated state. This profile suggests a superior therapeutic index for nociceptive targeting compared to lidocaine and bupivacaine.

References

  • Title: Pharmacology on hNaV1.7 performed on Nanion's Patchliner Source: nanion.de URL:[Link]

  • Title: Ion Channel Pharmacology Under Flow - Automation Via Well-Plate Microfluidics Source: moleculardevices.com URL:[Link]

  • Title: Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels Source: nih.gov URL:[Link]

  • Title: Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis Source: frontiersin.org URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Statistical Analysis of In-Vitro Data for Novel Compounds

In the realm of drug discovery, the journey of a novel compound from a mere concept to a potential therapeutic is paved with data. The in vitro stage, where compounds are first tested against their biological targets in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug discovery, the journey of a novel compound from a mere concept to a potential therapeutic is paved with data. The in vitro stage, where compounds are first tested against their biological targets in a controlled laboratory setting, generates a foundational dataset that dictates the future of the research program. However, the true value of this data is only unlocked through rigorous, appropriate, and well-understood statistical analysis. Misinterpretation or flawed analysis at this early stage can lead to the costly pursuit of ineffective compounds or the premature abandonment of promising candidates.

This guide provides researchers, scientists, and drug development professionals with a framework for approaching the statistical analysis of in vitro data. As a senior application scientist, my focus is not just on the "how" but on the "why." We will explore the causality behind our analytical choices, compare common methodologies, and establish a self-validating system to ensure the integrity and reproducibility of your findings.

Part 1: The Foundation - Experimental Design and Data Integrity

Before any statistical test is performed, the quality of the data must be assured. This begins with thoughtful experimental design and is followed by stringent quality control (QC). The adage "garbage in, garbage out" is particularly resonant in the context of high-throughput screening (HTS) and detailed pharmacological profiling.

The Unseen Influence of Experimental Design

The physical layout of your experiment can introduce systematic, non-biological variation that can confound your results. In multi-well plate assays (e.g., 96, 384, or 1536-well formats), factors like uneven evaporation at the edges ("edge effects") or dispensing errors can create spatial patterns in the data.[1][2]

Causality: Evaporation is typically faster in the outer wells of a plate, concentrating the reagents and potentially altering cellular responses. Similarly, automated liquid handlers, if not perfectly calibrated, can introduce gradients or "striping" effects across the plate.

Best Practice:

  • Randomization: Whenever possible, randomize the placement of compounds and controls across the plate to mitigate the impact of spatial bias.

  • Controls: Include appropriate positive and negative controls on every plate to establish the dynamic range of the assay and to be used for normalization.[1] Negative controls (e.g., vehicle-only wells) define the baseline, while positive controls (a known active compound) define the maximum expected response.

Initial Quality Control: Validating Your Assay Plate

Once raw data is generated (e.g., fluorescence, luminescence, or absorbance readings), a critical QC step is required to assess the quality and reliability of each plate before proceeding with further analysis.[1] Several statistical metrics are used for this purpose.

The Z-Factor (Z'): This is a widely used metric that reflects the dynamic range and data variation of an assay.[1]

  • Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

    • Mean_pos and Mean_neg are the means of the positive and negative controls.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not viable for screening.

Workflow for Initial Data Quality Assessment

The following diagram illustrates the initial decision-making process upon acquiring raw plate data.

QC_Workflow cluster_0 Data Acquisition & QC RawData Raw Plate Data Acquired CalcQC Calculate Z-Factor and other QC Metrics RawData->CalcQC CheckQC Is Z' > 0.5? CalcQC->CheckQC Proceed Proceed to Normalization CheckQC->Proceed Yes Troubleshoot Troubleshoot Assay/ Exclude Plate CheckQC->Troubleshoot No

Caption: Initial workflow for plate-level quality control.

Part 2: Data Pre-processing - Normalization

Normalization is the process of adjusting raw data to account for technical variability between wells, plates, and experimental runs, ensuring that the observed differences are biological in nature.[3] The choice of normalization method is critical and depends on the assay design and expected hit rate.

Comparison of Common Normalization Methods
MethodPrincipleProsConsBest For
Percent of Control Each experimental value is expressed as a percentage of the average of the control wells (e.g., negative/vehicle control).Simple to calculate and interpret.[4]Highly sensitive to outliers in the control wells. Assumes control wells are representative of no effect.Simple assays with robust and stable controls.
B-score A robust method that accounts for spatial effects on a plate by iteratively calculating the median polish of rows and columns.[5]Corrects for row, column, and overall plate effects. Less sensitive to outliers than mean-based methods.Assumes a low hit rate (most compounds are inactive). Can be biased if a high percentage of compounds are active.[5]Large-scale HTS campaigns where spatial bias is a concern and hit rates are expected to be low.
Locally Weighted Scatterplot Smoothing (Loess) Fits a surface to the entire plate's data matrix to correct for spatial trends.More flexible than B-score in modeling complex spatial patterns.[5]Can introduce bias if not applied carefully. Computationally more intensive.Datasets with known, complex non-linear spatial variations.

Expert Insight: For most routine in vitro pharmacology, normalizing to percent of control is sufficient, provided your controls are reliable. However, for large HTS campaigns, the B-score method provides a more robust way to handle plate-to-plate variability and spatial artifacts.[5] Always visualize your data post-normalization (e.g., with plate heatmaps) to ensure the method has corrected, not introduced, bias.

Part 3: Core Analysis - The Dose-Response Relationship

The cornerstone of in vitro pharmacology is the dose-response experiment, which characterizes the relationship between the concentration of a compound and its biological effect. The goal is to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[6][7]

The Non-Linear Regression Approach

Dose-response data typically follows a sigmoidal (S-shaped) curve, which cannot be adequately described by linear regression. Therefore, non-linear regression is the method of choice.[8][9]

Causality: The sigmoidal relationship arises from the law of mass action governing ligand-receptor binding. At low concentrations, the response is proportional to the dose. As the concentration increases, the response begins to saturate as the available binding sites become occupied, eventually reaching a plateau.

Comparison of Non-Linear Regression Models

The most common model is the four-parameter logistic (4PL) equation, also known as the Hill equation.[9]

Four-Parameter Logistic (4PL) Model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

ParameterDescription
Top The maximum response plateau.
Bottom The minimum response plateau.
LogIC50 The logarithm of the concentration that gives a response halfway between the Top and Bottom. This is the primary measure of potency.
HillSlope Describes the steepness of the curve. A HillSlope of 1.0 is standard; a steeper slope may indicate cooperativity.
Model ComparisonWhen to UseRationale
3-Parameter Logistic (3PL) When you can confidently assume the response goes to 0% (or 100% for activation).By fixing the 'Bottom' (or 'Top') parameter to a constant (e.g., 0), you reduce the number of parameters the model needs to fit, which can improve the reliability of the fit with fewer data points.
4-Parameter Logistic (4PL) The standard and most versatile model for dose-response curves.[9]It allows the data to define both the top and bottom plateaus, which is crucial if the compound does not produce a full response or if there is a baseline signal.

Protocol: Determining IC50 using 4PL Non-Linear Regression

This protocol assumes the use of GraphPad Prism, a common software package for this type of analysis.[10]

  • Data Entry: Create an XY data table. Enter your concentration values in the X column and the corresponding response values (normalized) in the Y columns. Replicates for each concentration should be in adjacent Y columns.

  • Data Transformation: Transform the X values to Log(X). This is crucial because it ensures the LogIC50 values will have a normal distribution, which is a requirement for valid statistical comparisons.[11]

  • Analysis: Click "Analyze," then select "Nonlinear regression (curve fit)."

  • Model Selection: From the list of dose-response equations, choose "log(inhibitor) vs. normalized response -- Variable slope." This selects the 4PL model.

  • Review Results: The software will generate a table of best-fit values for the Top, Bottom, HillSlope, and LogIC50. It will also provide the IC50 value (anti-log of the LogIC50) along with its 95% confidence interval.

  • Assess Goodness-of-Fit: Examine the R-squared (R²) value and the visual plot. A good fit will have an R² value close to 1.0 and the curve will pass closely through the data points.

Comparing the Potency of Multiple Compounds

A common task is to determine if a novel compound is significantly more potent than a reference compound. This involves a statistical comparison of their LogIC50 values.

Workflow for Comparing Compound Potency

Potency_Comparison cluster_1 Statistical Comparison of Potency FitCurves Fit individual 4PL curves for Compound A and Compound B GlobalFit Perform Global Fit: Fit curves with a shared parameter (e.g., shared LogIC50) CompareFits Compare fits using Extra Sum-of-Squares F-test FitCurves->CompareFits GlobalFit->CompareFits PValue Is p-value < 0.05? CompareFits->PValue Conclusion_Diff Conclude LogIC50 values are significantly different PValue->Conclusion_Diff Yes Conclusion_Same Conclude LogIC50 values are not significantly different PValue->Conclusion_Same No

Caption: Decision workflow for comparing compound potencies.

The Extra Sum-of-Squares F-Test: This is the preferred method for comparing parameters between two non-linear models.[12] It works by comparing the goodness-of-fit of two models:

  • Model 1 (Null Hypothesis): The data for both compounds are fit simultaneously with a single shared LogIC50 value. This model assumes the potencies are the same.

  • Model 2 (Alternative Hypothesis): The data for each compound is fit with its own separate LogIC50 value. This model allows for different potencies.

The F-test calculates a p-value that represents the probability that Model 1 (shared LogIC50) is correct. If the p-value is small (typically < 0.05), you reject the null hypothesis and conclude that the LogIC50 values are significantly different.

Part 4: Analysis of Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a compound is toxic to cells.[13][14] Common endpoints include cell membrane integrity (LDH release), metabolic activity (MTT, XTT assays), or ATP content.[15]

Comparing Two Groups (e.g., Untreated vs. Treated)

For a simple experiment comparing a single concentration of a compound to an untreated control, the Student's t-test is appropriate.[16]

Assumptions of the t-test:

  • The data in each group are approximately normally distributed.

  • The variances of the two groups are roughly equal.

Protocol: Two-Group Comparison

  • Collect Data: Obtain replicate measurements for both the untreated control group and the treated group.

  • Check Assumptions: Visually inspect the data distribution (e.g., with a histogram). For small sample sizes, formal tests for normality are not very powerful. The t-test is reasonably robust to minor deviations from normality.

  • Perform Test: Use statistical software to perform an unpaired, two-tailed t-test.

  • Interpret P-value: If the p-value is < 0.05, you can conclude there is a statistically significant difference in cytotoxicity between the treated and untreated cells.

Comparing Multiple Groups (e.g., Multiple Compounds or Concentrations)

When comparing more than two groups, using multiple t-tests increases the probability of a false positive (Type I error).[17] The correct approach is to use Analysis of Variance (ANOVA) followed by a post-hoc test.[16][18]

  • One-Way ANOVA: Use when you have one independent variable with multiple levels (e.g., different concentrations of one compound).[16]

  • Two-Way ANOVA: Use when you have two independent variables (e.g., different compounds AND different concentrations).[19]

ANOVA & Post-Hoc Testing:

  • ANOVA: The initial ANOVA test will give you a single p-value. If this p-value is significant, it tells you that at least one group is different from the others, but it doesn't tell you which ones.

  • Post-Hoc Test: If the ANOVA is significant, you must perform a post-hoc test (e.g., Dunnett's or Tukey's test) to determine which specific groups are different from each other.

    • Dunnett's Test: Use when you want to compare every treatment group to a single control group.[20]

    • Tukey's Test: Use when you want to compare every group to every other group.[16]

Conclusion: Beyond the P-value

Statistical analysis is an indispensable tool in the evaluation of novel compounds. However, it is crucial to remember that statistical significance does not always equate to biological significance. A p-value of 0.049 is not profoundly different from 0.051. Always consider the magnitude of the effect (e.g., the fold-shift in IC50), the confidence intervals, and the broader biological context of your results.

References

  • Vertex AI Search. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component?
  • Wikipedia.
  • Franasiak, J. M., & Scott, R. T., Jr. (2018). Complexities and potential pitfalls of clinical study design and data analysis in assisted reproduction. Current opinion in obstetrics & gynecology, 30(3), 149–156.
  • Lazic, S. E., et al. (2024).
  • Ting, L., et al. (2021). Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies.
  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions.
  • van Smeden, M. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. PRiMER, 6, 26.
  • Potdar, S., et al. (2018). Breeze: an integrated quality control and data analysis application for high-throughput drug screening.
  • Psomagen.
  • Labome. (2023). Statistical Analysis Software Programs in Biomedical Research.
  • Kevorkov, D., & Makarenkov, V. Quality control and data correction in high-throughput screening.
  • The Scientist. (2024). An Overview of High Throughput Screening.
  • Sipes, N. S., et al. (2017). Quality Control of Quantitative High Throughput Screening Data.
  • Aban, I. B., & George, B. (2015). Statistical Considerations for Preclinical Studies. Methods in molecular biology (Clifton, N.J.), 1255, 1–13.
  • ESR Research. (2024).
  • Agilent.
  • Ritz, C., et al. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021.
  • GraphPad. How Do I Perform a Dose-Response Experiment?
  • Goyal, M., & Saini, I. (2024). Statistical analysis: A basic guide for pharmaceutical and bioscience researchers.
  • BMG LABTECH. High-throughput screening (HTS).
  • Wikipedia. IC50.
  • Mondal, S., & Roy, S. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen.
  • ResearchGate. (2014).
  • Genedata. (2023).
  • Basicmedical Key. (2016).
  • ModernVivo. (2025). Essential Software Tools for Preclinical Research.
  • baseclick. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity.
  • YouTube. (2022).
  • O'Hara, R. B., & O'Toole, P. W. (2013). Common mistakes in data presentation and statistical analysis: how can the BioStat Decision Tool help?. Microbiology, 159(Pt_11), 2249-2253.
  • R Discovery. (2025).
  • Mpindi, J. P., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose-response data.
  • ResearchGate. (2021). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease.
  • Thermo Fisher Scientific. Cytotoxicity Assays.
  • ResearchGate. (2020).
  • InVivoStat.
  • ResearchGate. (2024).
  • Worldwide Antimalarial Resistance Network.
  • VitelyBio.
  • Liras, A., & Liras, P. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • Polli, J. E., et al. (1996). Novel approach to the analysis of in vitro-in vivo relationships. Journal of pharmaceutical sciences, 85(7), 753-760.
  • Valik, S., & Titz, B. (2020). What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. Proteomes, 8(3), 20.
  • Gesell-May, M., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Scientific reports, 8(1), 1-10.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in molecular biology (Clifton, N.J.), 1957, 1–11.
  • pharmaphorum. (2025).
  • MDPI. (2025).
  • Chawade, A., et al. (2014). Normalyzer: A Tool for Rapid Evaluation of Normalization Methods for Omics Data Sets. Journal of Proteome Research, 13(6), 3114-3120.
  • freeCodeCamp.org. (2025).
  • Legro, R. S., & Legro, R. S. (2021). Study design flaws and statistical challenges in evaluating fertility treatments. Fertility and sterility, 115(5), 1139–1147.

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Validation

A Comparative Performance Analysis of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide in a Novel Fluorometric Monoamine Oxidase Assay

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract The discovery and characterization of novel enzyme inhibitors are pivotal in drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The discovery and characterization of novel enzyme inhibitors are pivotal in drug development. This guide presents a comprehensive performance benchmark of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, a putative monoamine oxidase (MAO) inhibitor, within a newly designed, high-throughput fluorometric assay. We provide a detailed, step-by-step protocol for this assay, which leverages the robust and sensitive Amplex™ Red reagent. The performance of our compound of interest is objectively compared against well-established, isoform-selective MAO inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective). This guide offers in-depth technical insights, supported by experimental data, to empower researchers in their evaluation of novel MAO inhibitors.

Introduction: The Critical Role of Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes that are crucial in the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit distinct substrate specificities and inhibitor sensitivities.[2] The dysregulation of MAO activity has been implicated in a range of neurological disorders, including depression and Parkinson's disease.[2][3] Consequently, the development of potent and selective MAO inhibitors remains a significant focus in medicinal chemistry and pharmacology.[4]

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a novel compound with structural motifs suggestive of potential MAO inhibitory activity. To rigorously assess its efficacy and selectivity, we have developed and validated a new fluorometric assay. This guide provides a head-to-head comparison of this compound with Clorgyline, a selective MAO-A inhibitor, and Selegiline, a selective MAO-B inhibitor.[1][4] Our objective is to provide a robust framework for the evaluation of this and other novel MAO inhibitors.

Assay Principle and Design Rationale

The newly developed assay is a coupled-enzyme, fluorometric method designed for high-throughput screening.[5] The core of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a monoamine substrate.[6] We have selected p-tyramine as the substrate due to its recognition by both MAO-A and MAO-B, allowing for the assessment of non-selective and selective inhibition.[7]

The generated H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize the non-fluorescent Amplex™ Red reagent to the highly fluorescent product, resorufin.[8] The resulting fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the MAO activity.[7] This method is highly sensitive and avoids the use of radioactive materials.[3][9]

Assay_Principle cluster_MAO_reaction MAO-Catalyzed Oxidation cluster_Detection_reaction Fluorometric Detection p-Tyramine p-Tyramine MAO MAO p-Tyramine->MAO Substrate Aldehyde_Product p-Hydroxyphenylacetaldehyde MAO->Aldehyde_Product H2O2 Hydrogen Peroxide MAO->H2O2 HRP HRP H2O2->HRP Amplex_Red Amplex™ Red (non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (fluorescent) HRP->Resorufin Fluorescence_Measurement Measure Fluorescence (Ex/Em = 530/585 nm) Resorufin->Fluorescence_Measurement Inhibitor N-(3-amino-2-methylphenyl)- 2-(dimethylamino)acetamide (or other inhibitors) Inhibitor->MAO Inhibition

Caption: Workflow of the coupled-enzyme fluorometric MAO assay.

Experimental Protocols

The following protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Materials and Reagents
  • Enzymes: Recombinant human MAO-A and MAO-B

  • Compound of Interest: N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

  • Reference Inhibitors: Clorgyline hydrochloride, Selegiline hydrochloride

  • Substrate: p-Tyramine hydrochloride

  • Detection Reagents: Amplex™ Red reagent, Horseradish peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Plates: 96-well, black, flat-bottom microplates

Preparation of Reagents
  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 7.4.

  • Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B in assay buffer to a final concentration of 10 µg/mL. Aliquot and store at -80°C.

  • Substrate Stock Solution: Prepare a 100 mM stock solution of p-tyramine in deionized water.

  • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide, Clorgyline, and Selegiline in DMSO.

  • Amplex™ Red/HRP Working Solution: Prepare a working solution containing 100 µM Amplex™ Red and 0.2 U/mL HRP in assay buffer. This solution should be prepared fresh and protected from light.

In Vitro MAO Inhibition Assay Protocol
  • Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solutions in assay buffer to create a range of test concentrations. The final concentration of DMSO in the assay should not exceed 1%.

  • Assay Plate Preparation:

    • Add 20 µL of assay buffer to the 'no enzyme' control wells.

    • Add 20 µL of either MAO-A or MAO-B enzyme solution to the appropriate wells.

    • Add 20 µL of the diluted inhibitor solutions or vehicle (assay buffer with the same percentage of DMSO as the inhibitor solutions) to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add 20 µL of a working solution of p-tyramine (diluted in assay buffer) to all wells to initiate the enzymatic reaction. The final concentration of p-tyramine in the wells should be at its Kₘ value for each enzyme respectively.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Detection: Add 100 µL of the Amplex™ Red/HRP working solution to all wells.

  • Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~530 nm and emission at ~585 nm.[10]

Experimental_Workflow cluster_preparation Preparation cluster_assay_plate Assay Plate Setup (96-well) cluster_reaction_detection Reaction and Detection Reagent_Prep Prepare Reagents (Enzymes, Substrate, Inhibitors, Amplex Red/HRP) Inhibitor_Dilutions Perform Serial Dilutions of Inhibitors Reagent_Prep->Inhibitor_Dilutions Add_Inhibitor Add Inhibitor/Vehicle (20 µL) Inhibitor_Dilutions->Add_Inhibitor Add_Enzyme Add MAO-A or MAO-B Enzyme (20 µL) Pre_Incubate Pre-incubate (37°C, 15 min) Add_Inhibitor->Pre_Incubate Add_Substrate Initiate Reaction with p-Tyramine (20 µL) Pre_Incubate->Add_Substrate Incubate_Reaction Incubate (37°C, 30 min) Add_Substrate->Incubate_Reaction Add_Detection_Reagent Add Amplex Red/HRP (100 µL) Incubate_Reaction->Add_Detection_Reagent Final_Incubate Incubate (RT, 15 min) Add_Detection_Reagent->Final_Incubate Measure_Fluorescence Measure Fluorescence (Ex/Em = 530/585 nm) Final_Incubate->Measure_Fluorescence

Caption: Step-by-step experimental workflow for the MAO inhibition assay.

Performance Benchmarking: Data and Analysis

The inhibitory potency of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide and the reference compounds was determined by calculating their IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative IC₅₀ Values
CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide 85.3 ± 7.21250.6 ± 98.40.068
Clorgyline5.2 ± 0.48734.1 ± 652.90.0006
Selegiline3450.8 ± 210.510.7 ± 1.1322.5

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results

The data presented in the table above indicates that N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a potent inhibitor of MAO-A, with an IC₅₀ value in the nanomolar range. It exhibits moderate selectivity for MAO-A over MAO-B.

As expected, the reference compounds demonstrated their known selectivity profiles. Clorgyline showed high potency and selectivity for MAO-A, while Selegiline was a potent and selective inhibitor of MAO-B.[1][4] The performance of these reference compounds validates the accuracy and reliability of our novel assay.

Discussion and Future Directions

This guide has detailed a robust and sensitive fluorometric assay for the characterization of MAO inhibitors. Our findings demonstrate that N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide is a potent MAO-A inhibitor with moderate selectivity. Its potency against MAO-A suggests that it could be a promising candidate for further investigation in therapeutic areas where MAO-A inhibition is beneficial, such as in the treatment of depression.[2]

The moderate selectivity of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide warrants further exploration. Structure-activity relationship (SAR) studies could be conducted to identify modifications that might enhance its selectivity for MAO-A. Additionally, determining the reversibility of its binding to the enzyme would be a critical next step in its characterization.[]

Conclusion

The novel fluorometric assay presented in this guide provides a reliable and high-throughput method for benchmarking the performance of new MAO inhibitors. Through a direct comparison with established selective inhibitors, we have characterized N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide as a potent and moderately selective MAO-A inhibitor. This work provides a solid foundation for the continued investigation of this compound and serves as a valuable resource for researchers in the field of drug discovery.

References

  • Choi, Y., et al. (2014). Fluorescent Probes for Analysis and Imaging of Monoamine Oxidase Activity. Bulletin of the Korean Chemical Society, 35(5), 1289-1296. [Link]

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Kit. Retrieved from [Link]

  • Carradori, S., et al. (2017). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors (pp. 119-132). Humana Press, New York, NY. [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Retrieved from [Link]

  • Binda, C., et al. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 1707, 119-132. [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 618-624. [Link]

  • Yin, J., et al. (2014). Fluorescent probes for detecting monoamine oxidase activity and cell imaging. Organic & Biomolecular Chemistry, 12(13), 2033-2040. [Link]

  • Tipton, K. F., & Youdim, M. B. (2009). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Current Protocols in Toxicology, 41(1), 4.20.1-4.20.14. [Link]

  • Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 2558, 23-34. [Link]

  • Samadi, A., et al. (2012). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Foods, 1(1), 56-82. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide

I. Hazard Identification and Risk Assessment: A Proactive Stance N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide contains both an aromatic amine (aniline derivative) and an amide functional group.

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Author: BenchChem Technical Support Team. Date: March 2026

I. Hazard Identification and Risk Assessment: A Proactive Stance

N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide contains both an aromatic amine (aniline derivative) and an amide functional group. Aromatic amines as a class are known for their potential toxicity.[1] A structurally similar compound, N-(3-amino-2-methylphenyl)acetamide, is classified as an acute toxicant (oral, dermal, and inhalation), a skin and eye irritant, and may cause specific target organ toxicity.[2] Therefore, it is prudent to handle N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide as a hazardous substance with similar potential risks.

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Potential to cause skin and serious eye irritation.

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[3]

Given these potential hazards, this compound must be treated as hazardous waste and disposed of through a licensed hazardous waste disposal service.[3] Under no circumstances should it be discarded down the drain or in regular trash.[4]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide for any purpose, including disposal, the appropriate PPE must be worn to prevent exposure.

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the solid or solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact with the chemical.[4]
Body Protection A standard laboratory coat.To provide a barrier against accidental spills.[4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of generating dust or aerosols.To prevent inhalation of harmful particles.

All handling of this compound, especially during waste consolidation, should be performed in a well-ventilated area, preferably within a chemical fume hood.

III. Step-by-Step Disposal Protocol: A Systematic Approach

The disposal of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide must be managed as hazardous waste from the point of generation.

Step 1: Waste Segregation

Proper segregation is a critical first step in safe chemical waste disposal.[3]

  • Solid Waste:

    • Collect unused or expired N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide powder in its original container or a new, compatible, and clearly labeled container for solid chemical waste.

    • Contaminated materials such as weighing papers, pipette tips, and gloves must be collected in a designated, sealed hazardous waste container labeled "Solid waste contaminated with N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide".[4]

  • Liquid Waste:

    • Solutions containing N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).

    • Do not mix this waste with other waste streams, particularly strong oxidizing agents or acids, to prevent potentially hazardous reactions.[3][5]

Step 2: Containerization and Labeling

Proper containerization and labeling are mandated by regulations and are essential for the safety of all personnel handling the waste.

  • Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof cap.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste".

    • The label must include the full chemical name: "N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide".

    • For liquid waste, list all solvent components and their approximate concentrations.

    • Indicate the potential hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Storage

Proper storage of the collected hazardous waste is crucial to prevent accidents until it is collected for disposal.

  • Store waste containers in a designated and secure satellite accumulation area for hazardous waste.

  • Utilize secondary containment, such as a larger, chemically resistant bin, to contain any potential leaks or spills.

  • Ensure the storage area is cool, well-ventilated, and away from incompatible chemicals.[3]

  • Keep all waste containers securely sealed to prevent the release of fumes.[3]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3]

  • Provide them with a complete and accurate description of the waste, including the information from your hazardous waste label.

  • Follow all institutional and regulatory procedures for waste handover and documentation.

IV. Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is critical to mitigate exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE as detailed in Section II.

    • Absorb the spill with an inert, dry material such as vermiculite, sand, or earth.

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All materials used for cleanup must also be disposed of as hazardous waste.

  • Large Spills:

    • Immediately evacuate the area and secure it to prevent entry.

    • Contact your institution's EHS department or emergency response team without delay.

V. Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide.

start Waste Generation (Solid or Liquid) segregate Segregate Waste - Solid - Liquid - Contaminated PPE start->segregate containerize Containerize in a Compatible, Sealed Container segregate->containerize label Label as 'Hazardous Waste' - Full Chemical Name - List all components - Indicate Hazards containerize->label store Store in a Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs Contact EHS or Licensed Hazardous Waste Contractor store->contact_ehs disposal Proper Disposal by Authorized Personnel contact_ehs->disposal

Caption: Disposal workflow for N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide.

References

  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. [Link]

  • Amine Disposal For Businesses | Collect and Recycle . [Link]

  • Aromatic Amine Pollution → Term . [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications . [Link]

  • Disposing Amine Waste | Technology Catalogue . [Link]

  • N-(3-amino-2-methylphenyl)acetamide — Chemical Substance Information - NextSDS . [Link]

  • Acetamide - Hazardous Substance Fact Sheet . [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds - EPA . [Link]

  • Standard Operating Procedure - Washington State University . [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA . [Link]

  • Hazardous Waste Listings | EPA . [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA . [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing - American Chemistry Council . [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-amino-2-methylphenyl)-2-(dimethylamino)acetamide
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